2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-10-3 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, a key intermediate in the development of various therapeutic agents. This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in neuroprotection, cancer, and infectious diseases. This document outlines the primary synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow and relevant biological pathways.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of o-phenylenediamine with oxalic acid to form the heterocyclic core, 1,4-dihydroquinoxaline-2,3-dione. The second step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, which introduces the sulfonyl chloride functional group onto the benzene ring of the quinoxaline-2,3-dione intermediate.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.
Synthesis of 1,4-Dihydroquinoxaline-2,3-dione (Intermediate)
This procedure is adapted from a high-yield, conventional heating method.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve oxalic acid dihydrate (0.238 mol, 30 g) in 100 mL of deionized water and heat the solution.
-
To the hot solution, carefully add 4.5 mL of concentrated HCl.
-
In a separate beaker, prepare a solution of o-phenylenediamine (0.204 mol, 22 g) in a minimal amount of warm water.
-
Slowly add the o-phenylenediamine solution to the hot oxalic acid/HCl mixture.
-
Heat the reaction mixture to reflux and maintain for 20 minutes.
-
After the reflux period, cool the reaction mixture by placing the flask in an ice bath or by adding ice directly to the mixture.
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A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to yield 1,4-dihydroquinoxaline-2,3-dione as white crystals.
Synthesis of this compound
This second step involves the chlorosulfonation of the previously synthesized 1,4-dihydroquinoxaline-2,3-dione.
Materials:
-
1,4-Dihydroquinoxaline-2,3-dione
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice/ice water
Procedure:
-
In a fume hood, carefully add 1,4-dihydroquinoxaline-2,3-dione (0.05 mol) in small portions to an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) in a flask, while maintaining a low temperature with an ice bath.
-
Once the addition is complete, allow the mixture to stir at room temperature, then gently heat to 60-70°C for 2-3 hours to ensure the completion of the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
The resulting solid precipitate is collected by vacuum filtration.
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The crude product is washed with copious amounts of cold water to remove any residual acid.
-
The product is then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of the intermediate and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Appearance |
| 1,4-Dihydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | Up to 98%[2] | >300[2] | White crystals |
| This compound | C₈H₅ClN₂O₄S | 260.65 | Good to high | Not consistently reported | Solid |
Table 1: Physical and Synthesis Data.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 1,4-Dihydroquinoxaline-2,3-dione | ~12.0 (br s, 2H, NH), ~7.0-7.2 (m, 4H, Ar-H) | Not detailed in snippets | N-H stretching, C=O stretching |
| This compound | Aromatic protons and NH protons expected. | Aromatic carbons and carbonyl carbons expected. | N-H, C=O, S=O stretching expected. |
Table 2: Spectroscopic Data Overview. Note: Detailed spectral assignments for the final product are not fully provided in the surveyed literature but can be found in spectral databases such as ChemicalBook.
Experimental Workflow and Biological Context
The synthesized this compound is a valuable starting material for creating libraries of novel compounds for biological screening.
Relevant Signaling Pathways
Derivatives of the quinoxaline-2,3-dione scaffold have been extensively studied for their biological activities, particularly as antagonists of glutamate receptors, which are implicated in excitotoxic neuronal cell death.
This antagonism prevents excessive calcium influx, thereby protecting neurons from excitotoxic damage. This mechanism is a key area of investigation for the treatment of epilepsy and other neurodegenerative disorders. Additionally, some quinoxaline derivatives have shown potential as anticancer agents through mechanisms that may include the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.
Conclusion
The synthesis of this compound is a robust and high-yielding process that provides a crucial building block for medicinal chemistry and drug discovery. The straightforward two-step synthesis allows for the production of the core scaffold, which can then be readily functionalized to generate diverse libraries of compounds. The established link between quinoxaline-2,3-dione derivatives and significant biological targets, such as glutamate receptors, underscores the importance of this chemical entity in the development of new therapeutics. This guide provides the foundational knowledge for researchers to synthesize and utilize this valuable compound in their research endeavors.
References
An In-depth Technical Guide to the Chemical Properties of Quinoxaline-6-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of quinoxaline-6-sulfonyl chloride, a key intermediate in the synthesis of a wide range of biologically active compounds. This document details its synthesis, reactivity, and known physicochemical characteristics, offering valuable insights for its application in medicinal chemistry and drug discovery.
Core Chemical Properties
Quinoxaline-6-sulfonyl chloride is a reactive chemical intermediate valued for its ability to introduce the quinoxaline-6-sulfonyl moiety into various molecular scaffolds. This functional group is a common feature in compounds investigated for a range of therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂S | N/A |
| Molecular Weight | 228.66 g/mol | N/A |
| CAS Number | 692737-70-5 | N/A |
| Physical Form | Yellow Solid | [1] |
| Boiling Point (Predicted) | 391.426 °C at 760 mmHg | N/A |
| Flash Point (Predicted) | 190.528 °C | N/A |
| Density (Predicted) | 1.559 g/cm³ | N/A |
Synthesis of Quinoxaline-6-sulfonyl Chloride
The synthesis of quinoxaline-6-sulfonyl chloride is most commonly achieved through the chlorosulfonation of a pre-formed quinoxaline ring system. Several synthetic strategies have been reported, primarily varying in the starting quinoxaline precursor.
Method 1: From Quinoxaline Precursors
A prevalent method involves the direct chlorosulfonation of a quinoxaline derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 6-position of the quinoxaline ring. For instance, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid at room temperature to yield the corresponding sulfonyl chloride.[2]
Method 2: From Quinoxaline-2,3-dione
Another established route begins with the condensation of an o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione.[2] This intermediate is then treated with chlorosulfonic acid to yield quinoxaline-6-sulfonyl chloride.[2] Microwave-assisted synthesis has been employed to accelerate the initial condensation step, providing excellent yields of the dione precursor.[2]
dot
Caption: Synthetic pathways to quinoxaline-6-sulfonyl chloride.
Experimental Protocols
While specific, detailed protocols for the synthesis of the unsubstituted quinoxaline-6-sulfonyl chloride are not extensively documented in readily accessible literature, the following general procedures are based on reported syntheses of its derivatives.[2] Researchers should optimize these protocols for their specific needs.
General Protocol for Chlorosulfonation of Quinoxaline
-
To a stirred solution of the quinoxaline precursor in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
Allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude quinoxaline-6-sulfonyl chloride.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Reactivity and Chemical Behavior
The primary utility of quinoxaline-6-sulfonyl chloride in synthetic chemistry lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity allows for the facile formation of sulfonamides, which are a prominent class of compounds in drug discovery.
Reaction with Amines to Form Sulfonamides
Quinoxaline-6-sulfonyl chloride readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to afford the corresponding quinoxaline-6-sulfonamides.[2] This reaction is a cornerstone in the synthesis of libraries of quinoxaline-based compounds for biological screening. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) or acetone.[2]
dot
Caption: General reaction of quinoxaline-6-sulfonyl chloride with amines.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the parent quinoxaline-6-sulfonyl chloride is not extensively reported in the scientific literature. However, based on the known spectra of quinoxaline and related sulfonyl chlorides, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy (Anticipated)
The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the quinoxaline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The introduction of the electron-withdrawing sulfonyl chloride group at the 6-position will deshield the adjacent protons, causing them to resonate at a lower field.
¹³C NMR Spectroscopy (Anticipated)
The carbon NMR spectrum will display signals for the eight carbon atoms of the quinoxaline ring. The carbons directly attached to the nitrogen atoms (C2 and C3) are expected to appear at a lower field. The carbon atom bearing the sulfonyl chloride group (C6) will also be significantly deshielded.
Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum of quinoxaline-6-sulfonyl chloride is expected to exhibit characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. Additionally, bands corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring will be present in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹.
Mass Spectrometry (Anticipated)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the SO₂Cl group or cleavage of the quinoxaline ring.
Applications in Drug Discovery and Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Quinoxaline-6-sulfonyl chloride serves as a crucial building block for the synthesis of novel therapeutic agents by enabling the introduction of the quinoxaline-6-sulfonamide moiety. This functional group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a valuable tool for lead optimization in drug discovery programs.
Conclusion
Quinoxaline-6-sulfonyl chloride is a versatile and reactive intermediate with significant applications in the synthesis of biologically active molecules. While detailed experimental data on its physical and spectroscopic properties are not widely available, its synthetic routes and key reactivity patterns are well-established. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and scientists working in the field of drug development. Further detailed characterization of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Core Mechanism of Action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a derivative of the quinoxaline-2,3-dione scaffold, a core structure renowned for its potent and competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Furthermore, derivatives of this scaffold have demonstrated activity as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The sulfonyl chloride moiety at the 6-position is a highly reactive functional group, primarily utilized as a synthetic handle to generate a diverse library of sulfonamide derivatives with a broad spectrum of biological activities. This guide elucidates the fundamental mechanism of action of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core, details its interaction with glutamate receptors, and discusses the role of the sulfonyl chloride group in covalent modification and drug design.
Core Mechanism of Action: Antagonism of Ionotropic Glutamate Receptors
The primary pharmacological effect of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold lies in its ability to competitively inhibit the binding of the excitatory neurotransmitter glutamate to AMPA receptors.[1][2] This competitive antagonism prevents the opening of the ion channel associated with the AMPA receptor, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
In addition to AMPA receptor antagonism, certain quinoxaline derivatives have been shown to be high-affinity antagonists of the NMDA receptor at the strychnine-insensitive glycine binding site.[3] Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for glutamate to activate the receptor. By blocking the glycine binding site, these quinoxaline derivatives allosterically inhibit NMDA receptor function.
Signaling Pathway of AMPA Receptor Antagonism
The binding of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative to the glutamate binding site of the AMPA receptor prevents the conformational change required for ion channel opening. This leads to a reduction in excitatory postsynaptic currents (EPSCs) and a dampening of excitatory neurotransmission.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold of Quinoxaline-2,3-dione
An In-depth Technical Guide to Quinoxaline-2,3-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The quinoxaline ring system, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a prime example of such a scaffold.[1][2] Among its various forms, the quinoxaline-2,3-dione core is of particular significance to drug development professionals. Its versatile structure allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]
This technical guide provides a comprehensive review of quinoxaline-2,3-dione derivatives, focusing on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We will delve into established experimental protocols, structure-activity relationships (SAR), and the challenges—such as aqueous solubility—that researchers face in translating these promising compounds from the bench to the clinic.
Core Synthesis Strategies
The foundational step in exploring this chemical space is the efficient synthesis of the quinoxaline-2,3-dione nucleus. The most prevalent and straightforward method involves the condensation of an o-phenylenediamine derivative with oxalic acid or one of its esters, such as diethyl oxalate.[5][6] This reaction is valued for its reliability and adaptability to various substituted starting materials.
Several procedural variations have been optimized to improve yield, reaction time, and environmental impact:
-
Conventional Heating: The classical approach involves refluxing the reactants in a suitable solvent, often with an acid catalyst like hydrochloric acid.[3]
-
Microwave Irradiation: A significant process intensification is achieved using microwave-assisted synthesis. This technique often leads to dramatically reduced reaction times and increased product yields compared to conventional heating.[3][5]
-
Solvent-Free Grinding: In a push towards green chemistry, a one-pot, solvent-free method has been developed where the reactants are simply ground together at room temperature, offering excellent atom economy.[6]
Caption: General synthesis of the quinoxaline-2,3-dione core.
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline-2,3-dione
This protocol describes a representative synthesis of the parent quinoxaline-2,3-dione compound, adapted from established microwave-assisted methods.[3][7] This choice reflects the common need for rapid and high-yield synthesis in a research setting.
Materials:
-
o-phenylenediamine (0.01 mol, 1.08 g)
-
Oxalic acid dihydrate (0.01 mol, 1.26 g)
-
Water (1 mL)
-
Microwave synthesizer
-
Glass reaction vessel
Procedure:
-
Reactant Preparation: Accurately weigh o-phenylenediamine and oxalic acid dihydrate and place them into a suitable microwave reaction vessel.
-
Solvent Addition: Add 1 mL of water and mix the components thoroughly to form a slurry. The water acts as a polar solvent to efficiently absorb microwave energy.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture. A typical condition is 250 watts for 1-4 minutes.[7] The reaction progress can be monitored by the formation of a clear solution followed by product precipitation.
-
Isolation: After irradiation, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove any unreacted starting materials, and dry.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or DMF/water.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Melting Point, IR spectroscopy, and ¹H NMR.
Major Biological Activities and Mechanisms of Action
The therapeutic potential of quinoxaline-2,3-dione derivatives stems from their ability to modulate several key biological pathways.
Neuroprotection and Anticonvulsant Activity: Glutamate Receptor Antagonism
A primary and extensively studied application of these derivatives is in the treatment of neurological disorders.[1][6] Their mechanism is rooted in the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] In conditions like epilepsy, stroke, and neurodegenerative diseases, excessive release of the neurotransmitter glutamate leads to over-stimulation of these receptors. This "excitotoxicity" causes a massive influx of calcium ions, triggering neuronal damage and death.[1][8] Quinoxaline-2,3-dione derivatives act as competitive antagonists, blocking glutamate from binding to its receptors and thereby preventing this neurotoxic cascade.[1][9]
Caption: Mechanism of neuroprotection via glutamate receptor antagonism.
Structure-Activity Relationship (SAR): The potency and selectivity of these antagonists are highly dependent on the substitution pattern on the quinoxaline ring.
-
A 7-nitro group has been shown to be crucial for high affinity at both AMPA and the glycine-binding site of the NMDA receptor (GlyN).[8]
-
Substitutions at the N-1, C-5, and C-6 positions are well-tolerated and can be modified to fine-tune properties like solubility and receptor subtype selectivity.[8][10]
-
For instance, the development of 5-aminomethylquinoxaline-2,3-diones led to a class of potent and water-soluble AMPA antagonists.[9]
Quantitative Data on Key Antagonists:
| Compound | Target(s) | IC₅₀ (µM) | Key Feature / Application | Reference |
| DNQX | AMPA/Kainate | ~0.1-0.5 | Classic, widely used research tool | [11],[12] |
| PNQX | AMPA / GlyN | 0.063 (AMPA), 0.37 (GlyN) | Potent antagonist, but low aqueous solubility | [8],[13] |
| YM90K | AMPA | - | Potent and selective AMPA antagonist | [3] |
| NBQX | AMPA/Kainate | - | Neuroprotective agent, limited by solubility | [3],[14] |
Anticancer Activity
Quinoxaline derivatives have emerged as promising anticancer agents, acting through multiple mechanisms.[1][4] Their planar structure allows them to function as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[7] Other derivatives act as kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Additional proposed mechanisms include the induction of apoptosis and interference with microtubule dynamics.[1][15] Numerous studies have demonstrated the cytotoxic effects of these compounds against a wide range of human cancer cell lines.[15][16]
Antimicrobial and Antiviral Activity
The quinoxaline-2,3-dione scaffold is a valuable starting point for developing new anti-infective agents. Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][17] The introduction of different functional groups, such as halogens (chloro, bromo, fluoro) or heterocyclic moieties like thiazolidinone and azetidinone, can significantly modulate the antimicrobial potency and spectrum of activity.[7][17] This versatility is particularly important in the fight against growing antimicrobial resistance.[1] Furthermore, recent research has highlighted the potential of quinoxaline derivatives as antiviral agents, with activity reported against respiratory pathogens like influenza and coronaviruses.[18]
Workflow for Novel Derivative Development
The process of discovering and validating a new quinoxaline-2,3-dione derivative follows a logical, multi-stage workflow. This self-validating system ensures that only the most promising candidates advance, saving time and resources.
Caption: A typical workflow for drug discovery with quinoxaline derivatives.
Challenges and Future Directions: The Solubility Problem
Despite the remarkable potency of many quinoxaline-2,3-dione derivatives, a significant hurdle in their clinical development is poor aqueous solubility.[8] The planar, rigid structure of the quinoxaline core promotes efficient crystal packing in the solid state, leading to high lattice energy that is difficult to overcome during dissolution. The lead neuroprotective compound PNQX, for example, is highly potent but suffers from extremely low water solubility (0.0086 mg/mL), which increases the risk of crystallization in the kidneys and complicates formulation.[8][13]
Causality-Driven Solutions: To address this, researchers have developed rational design strategies based on understanding the physicochemical cause of the problem:
-
Disrupting Planarity: One successful approach involves introducing substituents, particularly at the 5-position, that are forced to adopt an out-of-plane conformation.[8][19] This steric hindrance disrupts the efficient crystal packing, thereby lowering the lattice energy and increasing thermodynamic solubility. This strategy has led to the design of novel ring-opened analogues that retain high receptor affinity while exhibiting improved solubility.[8][13]
-
Adding Solubilizing Groups: The incorporation of polar, ionizable groups (e.g., amino acids, sulfamoylbenzamides) is another common strategy to enhance interaction with water and improve the overall solubility profile of the molecule.[8][10]
The future of quinoxaline-2,3-dione research lies in the continued application of these and other innovative chemical strategies to optimize pharmacokinetic properties without sacrificing pharmacological potency. The development of derivatives with high selectivity for specific receptor subtypes (e.g., GluK1-3 kainate receptors) is also a promising avenue for creating more targeted therapies with fewer side effects.[10][14]
Conclusion
The quinoxaline-2,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with profound potential in neuroprotection, oncology, and infectious diseases. The ease of synthesis and the potential for extensive, rational chemical modification make this class of compounds highly attractive for drug discovery.[1] While challenges such as poor solubility persist, ongoing research focused on understanding and overcoming these physicochemical barriers continues to yield novel candidates with improved therapeutic profiles, ensuring that quinoxaline-2,3-diones will remain a focal point of drug development for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijpda.org [ijpda.org]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Quinoxaline Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The incorporation of a sulfonamide moiety, a well-established pharmacophore in its own right, into the quinoxaline framework has been shown to enhance or modulate these biological activities, leading to the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoxaline sulfonamides, with a focus on data presentation, detailed experimental protocols, and visualization of key concepts.
Synthetic Methodologies
The synthesis of quinoxaline sulfonamides typically involves a multi-step process. A common and efficient strategy is the reaction of a quinoxaline sulfonyl chloride intermediate with a variety of primary or secondary amines.[1] Greener synthetic approaches, such as solvent-free and catalyst-free conditions, have also been successfully employed.[5][6]
General Experimental Protocol for the Synthesis of Quinoxaline Sulfonamides
A widely adopted synthetic route is illustrated by the work of Alavi et al. (2017), which describes a facile and efficient method for the synthesis of quinoxaline sulfonamides.[5][7]
Step 1: Synthesis of the Quinoxaline Core
-
Reaction Setup: A mixture of an o-phenylenediamine derivative and a 2-bromoacetophenone derivative is prepared in ethanol.[5]
-
Reaction Conditions: The reaction is carried out under catalyst-free conditions.[5]
-
Work-up: Upon completion of the reaction, the product is isolated and purified to yield the desired quinoxaline derivative.[5]
Step 2: Chlorosulfonation of the Quinoxaline Core
-
Reaction Setup: The synthesized quinoxaline derivative is treated with chlorosulfonic acid.[1][5]
-
Reaction Conditions: This reaction is typically performed at a controlled temperature.[1]
-
Isolation: The resulting quinoxaline sulfonyl chloride is isolated. This intermediate is often used directly in the next step.[1][5]
Step 3: Synthesis of Quinoxaline Sulfonamides
-
Reaction Setup: The quinoxaline sulfonyl chloride is reacted with a variety of aromatic or aliphatic amines.[1][8]
-
Reaction Conditions: This final step can be conducted under solvent-free conditions or in the presence of a base like pyridine.[5][8]
-
Purification: The final quinoxaline sulfonamide products are purified using standard techniques such as recrystallization or column chromatography.[3]
Diagram of the General Synthetic Workflow
A generalized workflow for the synthesis of quinoxaline sulfonamides.
Biological Activities and Structure-Activity Relationships (SAR)
Quinoxaline sulfonamides have been investigated for a multitude of biological activities. The nature and position of substituents on both the quinoxaline ring and the sulfonamide moiety play a crucial role in determining the potency and selectivity of these compounds.[1][9]
Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial activity of quinoxaline sulfonamides against both Gram-positive and Gram-negative bacteria.[1][5][10]
General Experimental Protocol for Antibacterial Screening (Agar Well Diffusion Method)
-
Preparation of Media: Nutrient agar is prepared and sterilized.
-
Inoculation: The sterile agar is inoculated with the test bacterial strain.
-
Well Preparation: Wells are created in the solidified agar.
-
Application of Compounds: Solutions of the test compounds at a known concentration (e.g., 50 µg/mL) are added to the wells.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (ZOI) around each well is measured in millimeters.[1]
| Compound ID | Substituent on Sulfonamide | S. aureus (ZOI, mm) | B. pimilis (ZOI, mm) | E. coli (ZOI, mm) | Reference |
| 67 | Not specified | 14 | 14 | 16 | [1] |
| 68 | Not specified | 13 | 14 | 15 | [1] |
| 81 | o-hydroxyphenyl | 30 (vs. P. vulgaris) | - | - | [1] |
| 82 | 2-chlorophenyl | 18 | - | 16 | [1] |
| 83 | methoxyphenyl | 8 | - | 6 | [1] |
Table 1: Antibacterial Activity of Selected Quinoxaline Sulfonamides.
Structure-Activity Relationship for Antibacterial Activity
SAR for antibacterial activity of quinoxaline sulfonamides.[1]
Anticancer Activity
Quinoxaline sulfonamides have emerged as promising anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[1][9] Their mechanism of action can be multifaceted, including the inhibition of key enzymes like carbonic anhydrases.[11][12]
General Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 99 | Liver Carcinoma | 0.5 | [1] |
| 100 | Liver Carcinoma | 4.75 | [1] |
| 101 | Liver Carcinoma | 6.79 | [1] |
| 11 | HCT116 | 2.5 µM | [9] |
| 11 | MCF-7 | 9 µM | [9] |
Table 2: Anticancer Activity of Selected Quinoxaline Sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Some quinoxaline sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12]
Inhibition of the CA IX pathway by quinoxaline sulfonamides.[12]
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline sulfonamides has also been explored, with some derivatives showing significant activity in in vivo models.[1][8]
General Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Albino rats are used as the animal model.
-
Compound Administration: The test compounds are administered to the rats.
-
Induction of Edema: Carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[8]
| Compound ID | % Inhibition of Edema | Reference |
| L1 | 19.98 | [8] |
| L2 | 10.75 | [8] |
| L3 | 19.07 | [8] |
| Diclofenac Sodium | 21.21 | [8] |
Table 3: Anti-inflammatory Activity of Selected Quinoxaline Sulfonamides.
Conclusion
The fusion of the quinoxaline scaffold with the sulfonamide moiety has proven to be a highly effective strategy in the discovery of novel bioactive compounds. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the wide range of biological activities exhibited by these compounds underscores their therapeutic potential. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and improved drugs for a variety of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green synthesis of novel quinoxaline sulfonamides with antibacterial activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 12. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with a variety of amines. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The incorporation of a sulfonamide moiety into the quinoxaline scaffold has been shown to enhance its therapeutic potential, leading to compounds with diuretic, antibacterial, antifungal, antitumor, and anticancer properties.[1][2] This guide will delve into the synthesis of the core intermediate, its reactivity with various amines, and the biological significance of the resulting sulfonamide derivatives, presenting key data in a structured format for ease of comparison and providing detailed experimental protocols.
Synthesis of the Core Intermediate
The foundational reactant, this compound, is typically synthesized in a two-step process. The synthesis commences with the cyclocondensation of o-phenylenediamine with oxalic acid to yield 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[4][5] This intermediate is then subjected to chlorosulfonation, most commonly using an excess of chlorosulfonic acid, to afford the desired this compound.[4][5]
Reactivity with Amines: Formation of Sulfonamides
The sulfur atom of the sulfonyl chloride group in this compound is highly electrophilic. This characteristic allows for nucleophilic substitution reactions with a wide array of primary and secondary amines, leading to the formation of the corresponding N-substituted sulfonamides.[6] This reaction is a robust and versatile method for generating diverse libraries of quinoxaline-based sulfonamides for biological screening. The general reaction scheme is depicted below.
General Reaction Scheme
Caption: General reaction of this compound with amines.
Quantitative Data on Sulfonamide Synthesis
The reaction of this compound with various amines has been reported to proceed with moderate to excellent yields. The following tables summarize the available quantitative data from the literature for reactions with different classes of amines.
Table 1: Reaction with Aromatic and Heterocyclic Amines
| Amine | Product | Yield (%) | Reference |
| 2-Aminothiazole | N-(thiazol-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Not specified | [6] |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Not specified | [6] |
Table 2: Reaction with Secondary Amines
| Amine | Product | Yield (%) | Reference |
| Pyrrolidine | 6-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione | 88 | [7] |
Table 3: Reaction with Hydrazine
| Amine | Product | Yield (%) | Reference |
| Hydrazine hydrate | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core intermediate and its subsequent reaction with amines, based on protocols described in the scientific literature.
Synthesis of this compound
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione
-
A mixture of o-phenylenediamine and oxalic acid is prepared in an appropriate solvent, typically with an acidic catalyst such as hydrochloric acid.[5]
-
The reaction mixture is heated under reflux for a specified period.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is washed with water and can be recrystallized from a suitable solvent to afford pure 1,2,3,4-tetrahydroquinoxaline-2,3-dione.
Step 2: Chlorosulfonation to Yield this compound
-
1,2,3,4-Tetrahydroquinoxaline-2,3-dione is added portion-wise to an excess of cold chlorosulfonic acid, maintaining a low temperature.[4][5]
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the sulfonyl chloride.
-
The solid product is collected by filtration, washed thoroughly with cold water, and dried to yield this compound.
General Protocol for the Synthesis of N-Substituted-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides
-
This compound is dissolved in a suitable solvent, such as 1,4-dioxane or ethanol.[6][7]
-
The appropriate amine (primary or secondary) is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux for a duration ranging from a few hours to overnight, with progress monitored by TLC.[7]
-
Upon completion, the solvent may be removed under reduced pressure, or the product may be precipitated by the addition of water.
-
The crude sulfonamide is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system.
Biological Significance and Research Workflow
The resulting quinoxaline sulfonamide derivatives have been evaluated for a range of biological activities, including as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors.[4][7] For instance, certain derivatives have shown inhibitory activity against α-glucosidase, α-amylase, and acetylcholinesterase. The general workflow for the synthesis and biological evaluation of these compounds is illustrated below.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide [smolecule.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide to Tetrahydroquinoxaline Compounds for Researchers and Drug Development Professionals
An exploration of the core physical, chemical, and biological characteristics of tetrahydroquinoxaline compounds, this guide provides essential data and methodologies for their application in scientific research and pharmaceutical development.
The tetrahydroquinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in oncology. This technical guide offers a comprehensive overview of the fundamental physicochemical properties of tetrahydroquinoxaline and its derivatives, detailed experimental protocols for their synthesis and analysis, and an examination of their primary mechanism of action as anticancer agents.
Core Physical and Chemical Characteristics
The physicochemical properties of tetrahydroquinoxaline compounds are crucial for their handling, formulation, and biological activity. The parent compound, 1,2,3,4-tetrahydroquinoxaline, serves as a foundational structure from which a diverse array of derivatives is synthesized.
Physical Properties
Substitutions on the aromatic ring or the nitrogen atoms of the tetrahydroquinoxaline core significantly influence its physical properties, such as melting point, boiling point, and solubility.
Table 1: Physical Properties of 1,2,3,4-Tetrahydroquinoxaline
| Property | Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol [1] |
| Melting Point | 92-99 °C[1][2] |
| Boiling Point | 289 °C[2] |
| Appearance | Solid[1] |
Table 2: Physical Properties of Selected Tetrahydroquinoxaline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| dl-2-Ethyl-1,2,3,4-tetrahydroquinoxaline | C₁₀H₁₄N₂ | 162.23 | 67.0-68.0 | [3] |
| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 148.21 | - | [3] |
| 4-Benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline | C₂₃H₂₄N₂O₃S | 408.52 | - | [4] |
| Methyl 4-benzyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | C₁₇H₁₈N₂O₂ | 282.34 | - | [4] |
Chemical & Spectroscopic Properties
The chemical reactivity and spectroscopic fingerprints of tetrahydroquinoxaline derivatives are fundamental for their identification, characterization, and understanding of their biological interactions.
Table 3: Spectroscopic Data for 1,2,3,4-Tetrahydroquinoxaline
| Spectroscopic Technique | Key Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3[3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 134. Key fragments: m/z 133, 105.[5] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of tetrahydroquinoxaline compounds. The following sections provide an overview of commonly employed experimental procedures.
Synthesis of Tetrahydroquinoxaline Derivatives: A General Procedure
The synthesis of substituted tetrahydroquinoxalines can be achieved through various methods, including the reduction of quinoxalines or intramolecular cyclization reactions. A common approach involves the reaction of o-phenylenediamines with α-dicarbonyl compounds followed by reduction.
Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline [4]
-
To a solution of 6-methoxy-1-benzyl-1,2,3,4-tetrahydroquinoxaline (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), add 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of tosyl chloride (248 mg, 1.30 mmol) in DCM to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture and redissolve the residue in ethyl acetate (EtOAc, 20 mL).
-
Wash the organic layer sequentially with 0.1 M HCl (3 x 20 mL), water (3 x 20 mL), and brine (3 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
Purification Protocol: Column Chromatography
Purification of tetrahydroquinoxaline derivatives is often achieved by column chromatography on silica gel.
-
Slurry Preparation : Prepare a slurry of silica gel in an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing : Pack a glass column with the silica gel slurry.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Analysis : Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure of the compound.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Data Analysis : Determine the molecular weight and deduce the fragmentation pattern to confirm the structure of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition : Record the IR spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, chloroform).
-
Data Acquisition : Record the UV-Vis absorption spectrum.
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule.
Signaling Pathway and Mechanism of Action
Many tetrahydroquinoxaline derivatives exhibit potent anticancer activity by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2]
Caption: Mechanism of action of tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors.
The binding of the tetrahydroquinoxaline derivative to the colchicine site on β-tubulin prevents the proper assembly of α- and β-tubulin heterodimers into microtubules.[2] This inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[2] This targeted mechanism makes tetrahydroquinoxaline derivatives promising candidates for the development of novel anticancer therapies.
References
- 1. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to Quinoxaline-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This versatility has spurred the development of a multitude of synthetic strategies to access this important class of compounds. This technical guide provides an in-depth overview of the core synthetic pathways to quinoxaline-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction workflows and relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of the quinoxaline core primarily relies on the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Over the years, numerous variations and novel methodologies have been developed to improve efficiency, yield, and environmental friendliness. These can be broadly categorized into classical methods, modern catalytic approaches, and green synthetic strategies.
Classical Synthesis: The Hinsberg Condensation
The most traditional and widely used method for synthesizing quinoxalines is the Hinsberg condensation, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically under acidic or neutral conditions.[1]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[2][3]
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Caption: A typical workflow for the microwave-assisted synthesis of quinoxalines.
The Beirut reaction is a specific and powerful method for the synthesis of quinoxaline 1,4-dioxides, which are a class of N-oxides with significant biological activity. This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-diketone or β-ketoester. [4] Experimental Protocol: Beirut Reaction for 2-Acetyl-3-methylquinoxaline 1,4-dioxide
-
Materials:
-
Benzofuroxan (1.0 mmol, 136.1 mg)
-
Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)
-
Triethylamine (2.0 mmol, 202.4 mg, 0.28 mL)
-
Methanol (10 mL)
-
-
Procedure:
-
Dissolve benzofuroxan and acetylacetone in methanol in a round-bottom flask.
-
Add triethylamine dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
A precipitate of the product usually forms during the reaction.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol and dry under vacuum.
-
Logical Relationship: Beirut Reaction
Caption: The general scheme of the Beirut reaction for quinoxaline 1,4-dioxide synthesis.
Quantitative Data Summary
The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Glacial Acetic Acid | Ethanol | Reflux | 2-4 h | ~85-95 |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 80 (Microwave) | 5 min | 95 |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 92 |
| Cerium (IV) Ammonium Nitrate (CAN) | Water | 80 | 1 h | 90 |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 |
Table 2: Microwave-Assisted Synthesis of Various Quinoxaline Derivatives
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| Unsubstituted | Benzil | 3 | 98 |
| 4-Methyl | Benzil | 3 | 96 |
| 4-Chloro | Benzil | 4 | 95 |
| Unsubstituted | Acenaphthenequinone | 2 | 97 |
| Unsubstituted | 2,3-Butanedione | 5 | 92 |
Biological Signaling Pathways Involving Quinoxaline Derivatives
Many quinoxaline derivatives exert their biological effects by interacting with specific signaling pathways involved in cell growth, proliferation, and survival. Their ability to inhibit key enzymes in these pathways makes them attractive candidates for drug development, particularly in oncology.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinoxaline derivatives have been developed as potent inhibitors of PI3K and/or mTOR. [5] Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoxalines
Caption: Quinoxaline derivatives can inhibit the PI3K/Akt/mTOR pathway at PI3K and mTOR.
EGFR, VEGFR, and c-Met Signaling
Receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met are critical for cancer cell proliferation, angiogenesis, and metastasis. Quinoxaline-based compounds are prominent as inhibitors of these kinases.
Signaling Pathway: RTK Inhibition by Quinoxalines
Caption: Quinoxaline-based inhibitors block signaling from key receptor tyrosine kinases.
Apoptosis Pathway
By inhibiting pro-survival signaling pathways, many quinoxaline derivatives can indirectly induce apoptosis (programmed cell death) in cancer cells.
Signaling Pathway: Induction of Apoptosis by Quinoxalines
Caption: Quinoxalines can promote apoptosis by inhibiting pro-survival signals.
References
Initial Characterization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, a key intermediate in the synthesis of novel heterocyclic compounds with significant therapeutic potential. This document outlines its chemical properties, synthesis, and applications in medicinal chemistry, presenting data in a structured format for ease of reference and use in a research and development setting.
Core Compound Properties
This compound is a sulfonyl-containing derivative of quinoxaline.[1] Its molecular structure, incorporating both dioxo and sulfonyl functional groups, makes it a versatile reagent in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 952-10-3 | [2] |
| Molecular Formula | C₈H₅ClN₂O₄S | [2][3] |
| Molecular Weight | 260.654 g/mol | [2] |
| Monoisotopic Mass | 259.96585 Da | [3] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Low to moderate aqueous solubility at neutral pH, with enhanced solubility under basic conditions.[1] | [1] |
Synthesis
The synthesis of this compound is a multi-step process commencing with the condensation of o-phenylenediamine and oxalic acid.[1][4]
Experimental Protocol: Synthesis of this compound
This protocol is a compilation of methodologies described in the literature.[4][5][6][7]
Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
-
o-Phenylenediamine is reacted with oxalic acid in the presence of aqueous hydrochloric acid.[4]
-
The reaction mixture is heated to form 1,4-dihydroquinoxaline-2,3-dione.
Step 2: Chlorosulfonation
-
The resulting 1,4-dihydroquinoxaline-2,3-dione is subjected to chlorosulfonation using an excess of chlorosulfonic acid.[5][6]
-
This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 6-position of the quinoxaline ring.[1] The reaction is typically conducted at a controlled temperature (e.g., 0-5°C) in a suitable solvent like dichloromethane.[1]
-
The final product, this compound, is then isolated.
Spectral Data
The structure of this compound is confirmed by various spectroscopic methods.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons are observed in the downfield region. Specific shifts for H-5 and H-8 appear as doublets around δ 7.8-8.1 ppm, while H-6 and H-7 show doublet of doublets patterns at approximately δ 7.4-7.7 ppm.[1] |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the carbonyl carbons (C=O) and aromatic carbons are observed.[6] |
| IR (KBr) | Peaks corresponding to N-H, C=O, and SO₂ stretching vibrations are typically present.[6] |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns can be observed.[6] |
Note: For detailed spectra, refer to specialized chemical databases such as ChemicalBook.[8]
Applications in Drug Development
This compound is a valuable building block for the synthesis of a wide range of quinoxaline derivatives with potential therapeutic applications. The sulfonyl chloride group is highly reactive and facilitates nucleophilic substitution reactions.[1]
This intermediate has been utilized in the development of compounds with:
-
Anticancer Activity: New series of 6-(pyrrolidin-1-ylsulfonyl)-[6][9]dithiolo[4,5-b]quinoxaline-2-ylidines have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[4][9]
-
Antimicrobial Properties: Derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] Some compounds have demonstrated comparable activity to existing antibiotics like Norfloxacin and have been investigated as DNA gyrase inhibitors.[5]
-
Antidiabetic and Anti-Alzheimer's Potential: Quinoxaline-sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase, α-amylase, and acetylcholinesterase enzymes.[10]
Conclusion
This compound is a pivotal chemical entity in the field of medicinal chemistry. Its straightforward synthesis and reactive nature allow for the generation of diverse molecular libraries. The promising biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage this compound in their drug discovery and development endeavors.
References
- 1. Buy 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | 436096-98-9 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H5ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 4. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound(952-10-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, with CAS Number 952-10-3, is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its chemical structure features a quinoxaline-2,3-dione core functionalized with a reactive sulfonyl chloride group. This dual functionality makes it a valuable building block for creating diverse molecular scaffolds, particularly for the development of novel therapeutic agents. The primary application of this compound is its reaction with various amines or hydrazines to form a wide range of sulfonamide and sulfonohydrazide derivatives.[2][3] These derivatives have shown significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 952-10-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1] |
| Molecular Weight | 260.65 g/mol | [1] |
| Appearance | Typically a solid | [4] |
Application Notes
This compound serves as a foundational scaffold for the synthesis of pharmacologically active molecules.
-
Synthesis of Sulfonamides: The most prominent application is the facile synthesis of quinoxaline-sulfonamides through nucleophilic substitution of the chloride on the sulfonyl group.[2] The reaction is generally high-yielding and tolerant of a wide variety of primary and secondary amines, allowing for the creation of large compound libraries for screening.[3][5]
-
Antimicrobial and Antifungal Activity: Derivatives synthesized from this compound have demonstrated significant in vitro activity against various bacterial and fungal strains.[2][4] Sulfonamide derivatives have shown broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.[4]
-
Anticancer and Anti-proliferative Agents: The quinoxaline-sulfonamide core is a recognized pharmacophore in oncology research. Specific derivatives have been designed and synthesized that exhibit anti-proliferative activity against human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast).[6] These compounds can act as apoptotic inducers.[6]
-
Enzyme Inhibition: Modified quinoxaline-sulfonamides have been explored as inhibitors for enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase, suggesting potential applications in managing diabetes and neurodegenerative disorders.[3]
-
Precursor for Fused Heterocyclic Systems: The initial sulfonamide products can be further modified. For instance, treatment with reagents like phosphorus oxychloride can convert the dione into a dichloroquinoxaline derivative.[5] This intermediate is highly reactive and allows for subsequent nucleophilic substitution reactions at the 2 and 3 positions, leading to complex, poly-fused heterocyclic systems with unique biological properties.[2][5]
Experimental Protocols
Protocol 1: Synthesis of this compound (Compound 1)
This protocol describes the two-step synthesis starting from o-phenylenediamine.
Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in aqueous hydrochloric acid.[6]
-
Add a solution of oxalic acid (1 equivalent) to the flask.[2][6]
-
Heat the mixture under reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 1,4-dihydroquinoxaline-2,3-dione.[7]
Step 2: Chlorosulfonation to Yield the Title Compound
-
Cool chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) in a flask immersed in an ice bath (0-5 °C).[4][6]
-
Slowly and cautiously add the 1,4-dihydroquinoxaline-2,3-dione synthesized in Step 1 in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]
-
The solid product will precipitate. Collect the precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.[4]
Caption: Workflow for the synthesis of the title compound.
Protocol 2: General Protocol for the Synthesis of Quinoxaline-6-sulfonamides
This protocol details the reaction of the title compound with a generic amine.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1.1-1.5 equivalents)[8]
-
Base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)[8]
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the mixture to 0 °C in an ice bath.[8]
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.[5][8]
-
Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.[8]
-
Workup:
-
Quench the reaction with water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.[8]
Protocol 3: Further Derivatization to 2,3-Dichloro-6-(substituted-sulfonyl)quinoxaline
This protocol describes the conversion of the quinoxaline-2,3-dione product from Protocol 2 into a more reactive dichloro derivative, a key step for creating further diversity.[5]
Materials:
-
Quinoxaline-6-sulfonamide derivative (from Protocol 2) (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)[5]
-
N,N-Dimethylformamide (DMF) (catalytic amount or as solvent)[5]
Procedure:
-
In a flask equipped with a reflux condenser, suspend or dissolve the quinoxaline-6-sulfonamide derivative in phosphorus oxychloride. A co-solvent like DMF can be used.[5]
-
Heat the mixture to reflux (typically around 100-110 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The solid product will precipitate. Filter the solid, wash it extensively with water, and dry it to yield the 2,3-dichloroquinoxaline derivative.[5] This product can be used for subsequent nucleophilic substitution reactions.
Caption: Reaction pathway from sulfonyl chloride to diverse derivatives.
Quantitative Data
Table 1: Representative Reaction Yields
| Starting Amine | Product | Solvent | Conditions | Yield (%) | Reference |
| Pyrrolidine | 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | 1,4-Dioxane | Reflux | 88% | [5][6] |
| Various primary amines | N-substituted-quinoxaline-6-sulfonamides | Not specified | Microwave irradiation | Excellent | [9] |
Table 2: Summary of Reported Biological Activities
| Derivative Class | Activity Type | Target | Key Findings | Reference |
| Quinoxaline Sulfonohydrazides | Anticancer | PARP-1 | Compounds showed IC₅₀ values in the nanomolar range (e.g., 2.31 nM), comparable to the drug Olaparib. | [4] |
| Dithioloquinoxaline Sulfonamides | Anticancer | HepG-2, HCT-116, MCF-7 cell lines | Certain derivatives showed promising anti-proliferative activity with sub-micromolar IC₅₀ values. | [6] |
| Quinoxaline Sulfonamides | Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds exhibited significant antimicrobial activity in cup plate assays. | [10] |
| Quinoxaline Sulfonamides | Anthelmintic | Pheretima posthuma (earthworms) | Derivatives showed promising activity against parasitic worms. | [10] |
digraph "Biological Applications" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];// Central Node Core [label="Quinoxaline-6-sulfonamide\nScaffold", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];
// Application Nodes AntiCancer [label="Anticancer Activity\n(e.g., PARP-1 Inhibition,\nApoptosis Induction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiMicrobial [label="Antimicrobial Activity\n(Antibacterial &\nAntifungal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Enzyme Inhibition\n(e.g., α-Glucosidase,\nAcetylcholinesterase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Activities\n(Anthelmintic,\nAntiviral)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Core -> AntiCancer [color="#EA4335"]; Core -> AntiMicrobial [color="#4285F4"]; Core -> Enzyme [color="#34A853"]; Core -> Other [color="#5F6368"]; }
Caption: Relationship of the core scaffold to its biological applications.
References
- 1. scbt.com [scbt.com]
- 2. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buy 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | 436096-98-9 [smolecule.com]
Applications of Quinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse applications of quinoxaline derivatives in medicinal chemistry. It includes detailed application notes, quantitative data summaries, experimental protocols, and visualizations of key signaling pathways to support researchers in the exploration and development of novel quinoxaline-based therapeutic agents.
Introduction to Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. While naturally occurring quinoxalines are rare, their synthetic accessibility and structural versatility allow for extensive functionalization, leading to a wide array of pharmacological activities. This has made them a subject of intense research, with several quinoxaline-based drugs reaching the market, underscoring their clinical significance.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Anticancer Applications
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2] By acting as competitive inhibitors of ATP at the kinase domain, these compounds can block downstream signaling cascades that promote tumor growth.[2] Additionally, some quinoxaline derivatives have been shown to act as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[3] Induction of apoptosis through the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) is another key anticancer mechanism.[3]
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
| Compound/Series | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference(s) |
| Compound VIIIc | HCT116 (Colon) | MTT | 2.5 | Not Specified | [2] |
| Compound VIIIc | MCF-7 (Breast) | MTT | 9.0 | Not Specified | [2] |
| Compound XVa | HCT116 (Colon) | MTT | 4.4 | Not Specified | [2] |
| Compound XVa | MCF-7 (Breast) | MTT | 5.3 | Not Specified | [2] |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | Topoisomerase II inhibitor | [1][3] |
| Compound III | PC-3 (Prostate) | MTT | 4.11 | Topoisomerase II inhibitor | [1][3] |
| Compound 11 | MCF-7 (Breast) | MTT | 0.81 | EGFR/COX-2 inhibitor | [1][4] |
| Compound 11 | HepG2 (Liver) | MTT | 1.93 | EGFR/COX-2 inhibitor | [1][4] |
| Compound 13 | MCF-7 (Breast) | MTT | 0.95 | EGFR/COX-2 inhibitor | [1][4] |
| Compound 13 | HCT-116 (Colon) | MTT | 2.91 | EGFR/COX-2 inhibitor | [1][4] |
| Compound 14 | MCF-7 (Breast) | Not Specified | 2.61 | Not Specified | [5] |
| Compound 18 | MCF-7 (Breast) | Not Specified | 22.11 ± 13.3 | Not Specified | [5] |
| Compound 8 | MGC-803 (Gastric) | Not Specified | 1.49 ± 0.18 | Not Specified | [5] |
| Compound 19 | MGC-803 (Gastric) | Not Specified | 9 | Not Specified | [5] |
| Compound 20 | T-24 (Bladder) | Not Specified | 8.9 | Not Specified | [5] |
Signaling Pathway Diagrams
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[6][7]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Antimicrobial Applications
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Mechanism of Action: The antimicrobial mechanism of quinoxaline derivatives is not fully elucidated but is thought to involve multiple targets. For quinoxaline 1,4-di-N-oxides, their activity is often linked to bioreduction under hypoxic conditions, generating reactive oxygen species that damage cellular components like DNA.[8] Other derivatives may interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication.
Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Series | Microorganism | Assay | MIC (µg/mL) | Reference(s) |
| Compound 10 | Candida albicans | Broth Dilution | 16 | [9] |
| Compound 10 | Aspergillus flavus | Broth Dilution | 16 | [9] |
| Compound 2d | Escherichia coli | Broth Dilution | 8 | [9] |
| Compound 3c | Escherichia coli | Broth Dilution | 8 | [9] |
| Compound 2d | Bacillus subtilis | Broth Dilution | 16 | [9] |
| Compound 3c | Bacillus subtilis | Broth Dilution | 16 | [9] |
| Compound 4 | Bacillus subtilis | Broth Dilution | 16 | [9] |
| Compound 6a | Bacillus subtilis | Broth Dilution | 16 | [9] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 1 - 8 | [10] |
| N-05, N-09, N-11, N-13 | Nocardia brasiliensis (clinical isolates) | Not Specified | < 1 | [11] |
| Compound IVk | Gram-positive bacteria | Not Specified | 4 | [12] |
| Compound IVk | Gram-negative bacteria | Not Specified | 16 - 32 | [12] |
| Compound IVk | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | 4 - 16 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of quinoxaline derivatives against bacteria.[13][14]
-
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Quinoxaline derivative (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivative in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antiviral Applications
Quinoxaline derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[15][16][17]
Mechanism of Action: The antiviral mechanisms of quinoxaline derivatives are varied. Some compounds, like S-2720, are potent inhibitors of viral enzymes such as HIV-1 reverse transcriptase.[15] Others may interfere with viral entry, replication, or assembly. For instance, some derivatives have been shown to inhibit HCV replication in subgenomic replicon assays.[15]
Quantitative Data: Antiviral Activity of Quinoxaline Derivatives
| Compound/Series | Virus | Assay | EC50 (µM) | Reference(s) |
| Derivative of compound 4 | Human Cytomegalovirus (HCMV) | Not Specified | < 0.05 | [15] |
| Derivative of compound 8 | Human Cytomegalovirus (HCMV) | Not Specified | < 0.05 | [15] |
| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | Not Specified | 0.059 | [15] |
| Compound 16 | Hepatitis C Virus (HCV) | Subgenomic Replication | 7.5 ± 0.5 | [15] |
| 1-(4-chloro-8-methyl[2][6][18]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% plaque reduction at 20 µg/mL | [15] |
| Compound 1a | Human Cytomegalovirus (HCMV) | Not Specified | <0.05 | [19] |
| Compound 20 | Human Cytomegalovirus (HCMV) | Not Specified | <0.05 | [19] |
| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | Not Specified | 0.59 | [19] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the antiviral activity of quinoxaline derivatives by quantifying the reduction in viral plaques.
-
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Quinoxaline derivative
-
Overlay medium (containing, for example, carboxymethyl cellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
-
-
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the quinoxaline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.
-
Anti-inflammatory Applications
Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Mechanism of Action: A major anti-inflammatory mechanism of quinoxaline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of prostaglandins.[4][20] Some derivatives also inhibit the production of pro-inflammatory cytokines and modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[20]
Quantitative Data: Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound/Series | Target | Assay | IC50 (µM) | Reference(s) |
| Compound 11 | COX-1 | In vitro | 37.96 | [4] |
| Compound 11 | COX-2 | In vitro | 0.62 | [4] |
| Compound 13 | COX-1 | In vitro | 30.41 | [4] |
| Compound 13 | COX-2 | In vitro | 0.46 | [4] |
| Compound 5 | COX-2 | In vitro | 0.83 | [4] |
| Compound 4a | COX-2 | In vitro | 1.17 | [4] |
Signaling Pathway Diagram
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Compound Administration: Administer the quinoxaline derivative or vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Conclusion
Quinoxaline and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways provides a strong rationale for their continued development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing toxicity, paving the way for the next generation of quinoxaline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism | Semantic Scholar [semanticscholar.org]
- 13. protocols.io [protocols.io]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2] This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in drug discovery and development.[1][3] These application notes provide detailed experimental procedures, data presentation, and visual workflows for the synthesis of sulfonamides from sulfonyl chlorides.
General Reaction Scheme
The synthesis of sulfonamides from sulfonyl chlorides is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[4][5]
Reaction:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
Where R and R' can be alkyl or aryl groups.
Experimental Protocols
Two representative protocols are provided below: a general procedure for the synthesis of N-aryl sulfonamides and a specific procedure for the synthesis of the parent sulfonamide, sulfanilamide, from acetanilide.
Protocol 1: General Synthesis of N-Aryl Sulfonamides
This protocol outlines a general method for the reaction between an aryl sulfonyl chloride and a primary or secondary amine in the presence of a base.[1][4]
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[1][4][6]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.1-1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C over a period of 15-30 minutes.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[4]
-
Workup:
-
Once the reaction is complete, dilute the mixture with the solvent used for the reaction.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and saturated sodium bicarbonate solution (to remove any remaining acid).[5]
-
Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]
Protocol 2: Synthesis of Sulfanilamide from Acetanilide
This multi-step protocol describes the synthesis of the antibacterial agent sulfanilamide, starting from acetanilide. This involves the formation of the sulfonyl chloride intermediate followed by amination.[7][8]
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Place 5 g of dry acetanilide in a round-bottom flask.
-
Slowly and carefully add 16 mL of chlorosulfonic acid in small portions with shaking.[8]
-
Heat the flask on a water bath for 1 hour.[8]
-
Cool the reaction mixture and pour it in a thin stream into 100 g of crushed ice with stirring.[8]
-
Filter the resulting precipitate at the pump, wash it with cold water, and drain well.[8]
Step 2: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask.
-
Add 15 mL of concentrated aqueous ammonia and stir.[7]
Step 3: Hydrolysis to Sulfanilamide
-
To the crude p-acetamidobenzenesulfonamide, add 5 mL of concentrated HCl and 10 mL of water.[8]
-
Boil the mixture gently under reflux for 10-30 minutes.[8]
-
Cool the mixture to room temperature. If any solid is present, it should dissolve.
-
Add 3 g of activated charcoal and heat the mixture to boiling.
-
Filter the hot solution.
-
To the filtrate, continuously add 4 g of solid sodium bicarbonate until the solution is neutral to litmus paper.[8]
-
Cool the mixture in an ice bath to precipitate the sulfanilamide.
-
Filter the product and recrystallize from water or ethanol.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonamides from sulfonyl chlorides.
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | - | 0-25 | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | - | 0-25 | 100 | [1] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | - | 0-25 | 100 | [1] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 6 | RT | 86 | [1] |
| 2,4-Dichlorobenzenesulfonyl chloride | Various amines | Pyridine | DCM | 6-18 | 0 to RT | - | [5] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 1 | 0 | 62-66 | [9][10] |
| Various sulfonyl chlorides | N-silylamines | - | CH₃CN | 1 | Reflux | High | [6] |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of sulfonamides from sulfonyl chlorides.
Caption: General workflow for sulfonamide synthesis.
Sulfanilamide Inhibition of Folate Biosynthesis
Sulfonamides, like sulfanilamide, act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2]
Caption: Sulfonamide inhibition of folate synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride as a Scaffold for Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its quinoxaline core is a recognized pharmacophore present in numerous therapeutic agents, while the reactive sulfonyl chloride moiety allows for the facile introduction of diverse functional groups. This enables the generation of large libraries of derivatives for screening as potential chemical probes and drug candidates.[1][2] These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, antidiabetic, and anti-Alzheimer's properties.[2][4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a foundational scaffold for the development of novel chemical probes.
Application Notes
Primary Application: A Versatile Scaffold for Probe Synthesis
The principal utility of this compound lies in its role as a synthetic precursor for creating libraries of sulfonamide derivatives. The sulfonyl chloride group is highly reactive towards nucleophiles such as primary and secondary amines, alcohols, and hydrazines, enabling the straightforward synthesis of a diverse range of compounds.[1][2] This chemical tractability makes it an ideal starting material for structure-activity relationship (SAR) studies aimed at identifying potent and selective chemical probes.
Therapeutic Areas of Interest for Derivative Probes:
-
Antimicrobial Agents: Derivatives of the quinoxaline scaffold have shown promising activity against various bacterial and fungal strains. Molecular docking studies suggest that some of these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase.[2]
-
Enzyme Inhibitors: The quinoxaline-6-sulfonamide core has been incorporated into inhibitors of several enzymes, including:
-
Carbonic Anhydrases: Certain derivatives have shown inhibitory activity against various carbonic anhydrase isoforms, which are implicated in several diseases, including cancer.
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy in the management of type 2 diabetes. Quinoxaline derivatives have been identified with potent inhibitory activity against both.[4]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. Novel quinoxaline-based AChE inhibitors have been developed.[4]
-
-
Anticancer Agents: The quinoxaline scaffold is present in several approved and investigational anticancer drugs. Derivatives of this compound have been shown to exhibit antiproliferative activity against various cancer cell lines.[5] Potential mechanisms of action include the inhibition of tubulin polymerization and the modulation of signaling pathways such as the Wnt/β-catenin pathway.[6][7]
Data Presentation
The following tables summarize the reported biological activities of various derivatives synthesized from this compound.
Table 1: Antimicrobial and Enzyme Inhibitory Activity of Quinoxaline Derivatives
| Derivative Class | Target Organism/Enzyme | Activity Metric | Reported Values (µM) | Reference |
| Di-substituted sulfonylquinoxalines | Gram-positive & Gram-negative bacteria | MIC | 2.44 - 180.14 | [2] |
| Di-substituted sulfonylquinoxalines | Fungi | MIC | 2.44 - 180.14 | [2] |
| Di-substituted sulfonylquinoxalines | DNA Gyrase | IC50 | 15.69 - 23.72 | [2] |
| 1,2,4-triazolo[4,3-a]quinoxalines | α-Glucosidase | IC50 | 3.46 ± 0.06 | [4] |
| 1,2,4-triazolo[4,3-a]quinoxalines | α-Amylase | IC50 | 6.89 ± 0.09 | [4] |
| Quinoxaline 1,4-dioxide sulfonamides | Carbonic Anhydrase IX | Ki | 0.0422 | [5] |
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Derivative Class | Cancer Cell Line | Activity Metric | Reported Values (µM) | Reference |
| 3-trifluoromethylquinoxaline 1,4-dioxides | Various | IC50 | 1.1 - 2.1 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the two-step synthesis of the title compound.
Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
-
In a round-bottom flask, dissolve o-phenylenediamine in 4N hydrochloric acid.
-
Add an equimolar amount of oxalic acid to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1,4-dihydroquinoxaline-2,3-dione.
Step 2: Chlorosulfonation of 1,4-Dihydroquinoxaline-2,3-dione
-
Carefully add 1,4-dihydroquinoxaline-2,3-dione in small portions to an excess of chlorosulfonic acid at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 70°C for 3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.[2]
Protocol 2: General Synthesis of Quinoxaline-6-sulfonamide Derivatives
This protocol outlines the general procedure for reacting this compound with a primary or secondary amine.
-
Dissolve this compound in a suitable solvent (e.g., 1,4-dioxane, THF, or DMF).[4]
-
Add a slight excess (1.1-1.2 equivalents) of the desired amine to the solution.
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline-6-sulfonamide derivative.
Protocol 3: In Vitro Screening of Derivatives for Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the synthesized quinoxaline derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 6. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Quinoxaline-Based PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of quinoxaline-based inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP-1). This document includes key data on promising compounds, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to PARP-1 and Quinoxaline-Based Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, particularly in the base excision repair pathway that resolves single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2][3] This has made PARP-1 a highly attractive target for cancer therapy.
The quinoxaline scaffold has emerged as a promising framework for the design of potent PARP-1 inhibitors.[4] By acting as a bioisostere for the phthalazinone motif present in established inhibitors like Olaparib, quinoxaline derivatives can effectively interact with the catalytic domain of PARP-1.[2][5] Recent studies have demonstrated that novel quinoxaline-based compounds can exhibit PARP-1 inhibitory activity in the nanomolar range, surpassing the potency of existing drugs.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of newly synthesized quinoxaline-based PARP-1 inhibitors as reported by Syam et al. (2022).[2][3][6][7]
Table 1: PARP-1 Enzymatic Inhibition Data
| Compound | PARP-1 IC₅₀ (nM) |
| 8a | 2.31 |
| 5 | 3.05 |
| Olaparib | 4.40 |
| 4 | 6.35 |
| 10b | 7.82 |
| 11b | 8.73 |
| 8b | 11.06 |
IC₅₀ values represent the concentration of the inhibitor required to reduce PARP-1 enzymatic activity by 50%.
Table 2: Antiproliferative Activity in a BRCA-Deficient Cancer Cell Line (MDA-MB-436)
| Compound | Antiproliferative IC₅₀ (µM) |
| 5 | 2.57 |
| Olaparib | 8.90 |
IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of MDA-MB-436 breast cancer cells by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP-1 signaling pathway and a general workflow for the screening and evaluation of novel quinoxaline-based inhibitors.
Caption: PARP-1 signaling pathway in DNA repair and its inhibition.
Caption: Workflow for developing quinoxaline-based PARP-1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide (Key Intermediate)
This protocol is based on synthetic schemes reported for quinoxaline-based inhibitors.[2]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Chlorosulfonic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Ice bath, round-bottom flasks, magnetic stirrer, reflux condenser, filtration apparatus
-
Solvents: Dichloromethane (DCM), Ethanol
Procedure:
-
Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride:
-
Slowly add quinoxaline-2,3(1H,4H)-dione (1 equivalent) in small portions to an ice-cooled flask containing chlorosulfonic acid (5 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Reflux the dried solid with thionyl chloride (3 equivalents) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude sulfonyl chloride.
-
-
Synthesis of the Sulfonohydrazide Intermediate:
-
Dissolve the crude sulfonyl chloride in a suitable solvent like ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (2 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the title compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol 2: In Vitro PARP-1 Enzymatic Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available colorimetric PARP-1 assay kits.[8][9]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
NAD⁺ (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Quinoxaline-based test compounds and reference inhibitor (Olaparib)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Olaparib in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the appropriate compound dilution.
-
Add 25 µL of a PARP-1 enzyme/activated DNA mixture to each well (except the no-enzyme control).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate PARP Reaction: Add 50 µL of biotinylated NAD⁺ to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again as described in step 5.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Stop Reaction and Read: Add 100 µL of stop solution to each well. The color will change from blue to yellow. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Antiproliferative Assay (Resazurin-Based)
This protocol assesses the effect of the inhibitors on the viability of cancer cells, such as the BRCA1-mutant MDA-MB-436 cell line.[2][6]
Materials:
-
MDA-MB-436 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Test compounds and reference inhibitor
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired final concentrations of the compounds. Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for another 2-4 hours, or until a significant color change is observed in the control wells.
-
-
Measurement: Measure the fluorescence of each well using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence from the no-cell control wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
These protocols provide a foundational framework for the synthesis, screening, and evaluation of novel quinoxaline-based PARP-1 inhibitors. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, can be conducted to further characterize the most promising lead compounds.[8]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarshare.temple.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Green Synthesis of Quinoxaline Sulfonohydrazide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of quinoxaline sulfonohydrazide derivatives. These methods emphasize the use of environmentally benign techniques such as microwave and ultrasound irradiation, often minimizing or eliminating the need for hazardous solvents and catalysts. The protocols are designed to be efficient, high-yielding, and readily adaptable for the synthesis of a diverse library of these pharmaceutically important compounds.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The sulfonohydrazide moiety is also a key pharmacophore, and its incorporation into the quinoxaline scaffold can lead to compounds with enhanced therapeutic potential. Traditional synthetic methods for these derivatives often involve harsh reaction conditions, toxic reagents, and lengthy procedures. Green chemistry approaches offer sustainable alternatives by improving energy efficiency, reducing waste, and utilizing safer chemicals.
General Synthetic Pathways
The green synthesis of quinoxaline sulfonohydrazide derivatives typically follows a two-step pathway. The first step involves the synthesis of a quinoxaline sulfonyl chloride intermediate, which is then reacted with hydrazine hydrate to yield the final sulfonohydrazide product. A key green aspect of these syntheses is the initial formation of the quinoxaline ring through environmentally friendly condensation reactions.
Caption: General workflow for the synthesis of quinoxaline sulfonohydrazide derivatives.
Green Synthesis Methods for the Quinoxaline Core
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most common route to the quinoxaline scaffold.[1] Green variations of this reaction focus on alternative energy sources and solvent conditions.
Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often enabling solvent-free conditions.[2][3]
Experimental Protocol:
-
In a microwave-safe vessel, combine the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
For reactions involving solid reagents, ensure intimate mixing.[2]
-
Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 160W for 60 seconds).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Reactants (o-phenylenediamine + dicarbonyl) | Power (W) | Time (s) | Yield (%) | Reference |
| o-phenylenediamine + Glyoxal | 160 | 60 | High | |
| o-phenylenediamine + Benzil | 160 | 60 | High |
Ultrasound-Assisted Synthesis (Catalyst-Free)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, leading to high-yield synthesis at room temperature without the need for a catalyst.[4][5]
Experimental Protocol:
-
In a suitable flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the o-phenylenediamine (1 mmol) in ethanol (5 mL).[4][5]
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for the specified duration (typically 60-90 minutes).[4]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
| Reactants (o-phenylenediamine + dicarbonyl) | Solvent | Time (min) | Yield (%) | Reference |
| o-phenylenediamine + Benzil | Ethanol | 60 | 98 | [4][5] |
| 4-Bromo-o-phenylenediamine + Benzil | Ethanol | 90 | 96 | [5] |
| 4-Nitro-o-phenylenediamine + Benzil | Ethanol | 90 | 92 | [5] |
Synthesis of Quinoxaline Sulfonohydrazide Derivatives
The following protocols detail the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its subsequent derivatization, which can be performed using green work-up procedures.[6]
Step 1: Synthesis of Quinoxaline-2,3-dione
This initial step can be performed using conventional heating, but the work-up is environmentally friendly.
Experimental Protocol:
-
A mixture of o-phenylenediamine and oxalic acid is heated.
-
The resulting quinoxaline-2,3-dione is then purified by work-up in water.[6]
Step 2: Chlorosulfonation of Quinoxaline-2,3-dione
Experimental Protocol:
-
Quinoxaline-2,3-dione is subjected to chlorosulfonation using chlorosulfonic acid.[6]
-
This yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.
Step 3: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide
Experimental Protocol:
-
The this compound is reacted with hydrazine hydrate.[6]
-
The reaction mixture is poured into cold water to precipitate the product.[6]
Step 4: Green Synthesis of Sulfonohydrazone Derivatives
The final derivatives are synthesized by reacting the sulfonohydrazide with various aldehydes and ketones. The green aspect of this step is the use of water for the work-up.[6]
Experimental Protocol:
-
Quinoxaline-6-sulfonohydrazide (1.0 g, 3.9 mmol) and a substituted benzaldehyde or aromatic ketone (3.9 mmol) are reacted.[6]
-
The work-up is carried out in water to isolate the product.[6]
References
- 1. scispace.com [scispace.com]
- 2. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines [mdpi.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening for Optimized Synthesis of Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] Their broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery.[3][4][5] Traditional methods for synthesizing quinoxalines, often involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, can be plagued by long reaction times, low yields, and the need for harsh conditions or toxic catalysts.[6][7][8][9] High-throughput screening (HTS) offers a powerful solution to these challenges by enabling the rapid and efficient optimization of reaction conditions, leading to the accelerated discovery of novel quinoxaline derivatives with desired properties.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput synthesis and optimization of quinoxaline derivatives. Methodologies leveraging microdroplet reactions, microwave-assisted synthesis, and various catalytic systems are discussed, providing researchers with the tools to streamline their discovery and development processes.
Data Presentation: Comparative Analysis of Synthesis Methodologies
The following tables summarize quantitative data from various studies on the synthesis of quinoxaline derivatives, allowing for a clear comparison of different methodologies.
Table 1: Comparison of Microdroplet-Assisted and Bulk-Phase Synthesis of Quinoxaline Derivatives [7]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Yield (Bulk Phase, 10 min) (%) | Yield (Microdroplet) (%) |
| 1 | Benzene-1,2-diamine | 1,2-Indanedione | 13.05 | 70.23 |
| 2 | Benzene-1,2-diamine | 2,3-Butanedione | - | >90 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | 1,2-Indanedione | - | >90 |
| 4 | 4-Nitro-1,2-phenylenediamine | 1,2-Indanedione | - | >90 |
Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives Using Different Catalysts [10]
| Entry | Diamine | Dicarbonyl | Catalyst | Time (min) | Yield (%) |
| 1 | Benzene-1,2-diamine | Benzil | Acidic Alumina | 3 | 86 |
| 2 | 4-Methylbenzene-1,2-diamine | Benzil | Acidic Alumina | 3 | 84 |
| 3 | 4,5-Dimethylbenzene-1,2-diamine | Benzil | Acidic Alumina | 3 | 85 |
| 4 | Benzene-1,2-diamine | Benzil | Basic Alumina | 3 | 18 |
| 5 | Benzene-1,2-diamine | Benzil | Silica Gel | 3 | 75 |
Table 3: Catalyst Screening for the Synthesis of 2,3-Diphenylquinoxaline at Room Temperature [11][12]
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | AlCuMoVP | Toluene | 120 | 92 |
| 2 | AlFeMoVP | Toluene | 120 | 80 |
| 3 | Alumina Support Only | Toluene | 120 | 20 |
| 4 | No Catalyst | Toluene | 120 | 0 |
Experimental Protocols
Protocol 1: High-Throughput Screening of Quinoxaline Synthesis using Microdroplet Reaction Coupled with Mass Spectrometry
This protocol details a method for the rapid, high-throughput screening of optimal reaction conditions for quinoxaline synthesis using a microdroplet-based system.[6][7][8][9]
Materials:
-
Syringe pump
-
High-voltage power supply
-
Fused silica capillary
-
Mass spectrometer (e.g., LCQ Fleet)
-
Reactants: Substituted 1,2-phenylenediamines and 1,2-dicarbonyl compounds
-
Solvent: Methanol/water (1:1, v/v)
-
Internal standard (e.g., 3,4-dimethylquinoxaline)
-
Nebulizing gas (Nitrogen)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the desired 1,2-diamine and 1,2-dicarbonyl compound in the solvent. Mix the reactant solutions with an equal concentration of the internal standard.
-
Microdroplet Generation: Load the reactant mixture into a syringe and mount it on the syringe pump. Infuse the solution through the fused silica capillary at a controlled flow rate (e.g., 3 µL/min).
-
Reaction Initiation: Apply a high voltage (e.g., 3.8 kV) to the metal tip of the capillary to generate charged microdroplets. Use a coaxial sheath of nebulizing gas (e.g., 40 psi N₂) to facilitate droplet formation and solvent evaporation.[7]
-
High-Throughput Screening: Systematically vary key parameters to determine the optimal reaction conditions. These parameters include:
-
Mass Spectrometry Analysis: Directly analyze the generated microdroplets in real-time using the mass spectrometer. Monitor the ion signals of the product and the internal standard to determine the relative reaction yield.
-
Data Analysis: Calculate the ratio of the product's MS signal to the internal standard's MS signal to quantify the reaction efficiency under different conditions. The conditions that provide the highest ratio are considered optimal.
-
Product Collection and Confirmation: For preparative scale, collect the spray in a glass vial. Dilute an aliquot of the collected solution and analyze by LC-MS to confirm the product structure and quantify the yield.[8]
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol describes a rapid and efficient method for synthesizing quinoxaline derivatives using microwave irradiation, which significantly reduces reaction times.[2][4][5][13]
Materials:
-
Microwave synthesizer (e.g., CEM Discovery)
-
Microwave reaction tube
-
Reactants: Substituted 1,2-phenylenediamines and 1,2-dicarbonyl compounds
-
Catalyst (e.g., iodine, acidic alumina)
-
Solvent (e.g., aqueous ethanol, or solvent-free)
-
Triethylamine (if starting from 2,3-dichloroquinoxaline)
Procedure for Condensation Reaction:
-
Reactant Mixture: In a microwave reaction tube, combine the 1,2-diamine (1.1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of iodine or acidic alumina.[2][10]
-
Solvent Addition (Optional): For solvent-based reactions, add the appropriate solvent (e.g., water/ethanol 1:1). For solvent-free reactions, proceed without solvent.
-
Microwave Irradiation: Seal the tube and place it in the microwave synthesizer. Irradiate the mixture for a short duration (e.g., 3-5 minutes) at a set temperature (e.g., 160°C).[4][10]
-
Work-up and Purification: After the reaction is complete, cool the mixture. If a solid product is formed, it can be isolated by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Procedure for Nucleophilic Substitution: [4]
-
Reactant Mixture: To a microwave tube, add 2,3-dichloroquinoxaline (1 mmol), the desired nucleophile (2 mmol), and triethylamine (3 mmol).
-
Microwave Irradiation: Irradiate the mixture in the microwave synthesizer for 5 minutes at 160°C.
-
Extraction and Purification: Extract the resulting mixture, dry it with sodium sulfate, and evaporate the solvent. The solid product can be purified using flash chromatography.
Visualizations
Experimental and Logical Workflows
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 6. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 7. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes: One-Pot Synthesis of 2,3-Disubstituted Quinoxaline Derivatives
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its presence in a wide array of biologically active compounds and functional materials.[2][3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4] Some antibiotics, such as echinomycin and levomycin, contain a quinoxaline scaffold and are known to inhibit the growth of Gram-positive bacteria.[3][5]
Traditionally, the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a method that often requires high temperatures and long reaction times.[4][6] Modern synthetic chemistry, however, has seen a shift towards more efficient, cost-effective, and environmentally friendly "green" methodologies.[7][8] One-pot synthesis protocols, which combine multiple reaction steps in a single reactor without isolating intermediates, have emerged as a powerful strategy. These methods offer numerous advantages, including reduced reaction times, lower energy consumption, minimal waste generation, and simplified workup procedures.[4][9] This document provides detailed protocols and application notes for several one-pot methods for synthesizing 2,3-disubstituted quinoxaline derivatives, with a focus on green and efficient catalytic systems.
General Reaction Scheme
The most common one-pot synthesis of 2,3-disubstituted quinoxalines involves the cyclocondensation of an o-phenylenediamine (or its substituted derivatives) with a 1,2-dicarbonyl compound (e.g., benzil).
Visualization of Synthetic Workflow and Applications
The following diagrams illustrate the general experimental workflow, a plausible reaction mechanism, and the diverse applications of the synthesized quinoxaline derivatives.
Caption: General workflow for the one-pot synthesis of quinoxalines.
Caption: Plausible mechanism for acid-catalyzed quinoxaline synthesis.
Caption: Key application areas for quinoxaline derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Acetic Acid
This protocol describes a rapid and efficient synthesis of 2,3-disubstituted quinoxalines from o-phenylenediamine and α-hydroxy ketones under microwave irradiation.[10][11]
-
Materials: o-phenylenediamine, α-hydroxy ketone (e.g., benzoin), glacial acetic acid, dichloromethane, ethanol.
-
Equipment: Microwave reactor, round-bottom flask, TLC plates, rotary evaporator, recrystallization apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the α-hydroxy ketone (1 mmol) in glacial acetic acid (5 mL).
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at a power of 450 W for 3 minutes.[11]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous calcium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure 2,3-disubstituted quinoxaline.[10]
-
Protocol 2: Heterogeneous Catalysis at Room Temperature
This method utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for the synthesis of quinoxalines under mild, room temperature conditions.[12]
-
Materials: o-phenylenediamine, 1,2-dicarbonyl compound (e.g., benzil), toluene, Alumina-supported MoVP catalyst (AlCuMoVP), anhydrous sodium sulfate.
-
Equipment: Magnetic stirrer, flask, filtration apparatus, rotary evaporator.
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the AlCuMoVP catalyst (0.1 g).
-
Stir the mixture at room temperature (25°C).
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, separate the insoluble catalyst by filtration. The catalyst can be recovered and reused.[12]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.[12]
-
Protocol 3: Green Synthesis Using a Solid Acid Catalyst
This protocol employs nano-BF₃·SiO₂ as a green, reusable solid acid catalyst under solvent-free conditions, often enhanced by sonication.[9]
-
Materials: o-phenylenediamine, α-diketone (e.g., benzil), nano-BF₃·SiO₂ catalyst.
-
Equipment: Ultrasonic bath, reaction vial, filtration setup.
-
Procedure:
-
Combine o-phenylenediamine (1 mmol), the α-diketone (1 mmol), and a catalytic amount of nano-BF₃·SiO₂ in a reaction vial.
-
Place the vial in an ultrasonic bath at room temperature.
-
Sonicate the mixture for the time required as determined by TLC monitoring.
-
After the reaction is complete, add a suitable solvent (e.g., ethanol) and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate to isolate the crude product.
-
Purify by recrystallization to obtain the final 2,3-disubstituted quinoxaline.
-
Quantitative Data Summary
The efficiency of one-pot quinoxaline synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize yields and reaction times for various catalytic systems.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Microwave (450W) | Acetic Acid | N/A | 3 min | 98 | [11] |
| Ce(IV) ammonium nitrate (CAN) | Acetonitrile | Room Temp. | 20 min | 98 | [4][8] |
| Thermal | Acetic Acid | Reflux | 2 h | 96 | [11] |
| TiO₂-Pr-SO₃H | None / Ethanol | Room Temp. | 10 min | 95 | [4][8] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [8] |
| AlCuMoVP | Toluene | Room Temp. | 2 h | 92 | [12] |
Table 2: Substrate Scope using Microwave-Assisted Synthesis in Acetic Acid[11] (Reactants: Substituted o-phenylenediamine and substituted α-hydroxy ketone)
| Entry | Ar (from α-hydroxy ketone) | Ar' (from α-hydroxy ketone) | Method | Time | Yield (%) |
| 1 | Ph | Ph | Microwave | 3 min | 98 |
| 2 | p-CH₃OC₆H₄ | p-CH₃OC₆H₄ | Microwave | 3 min | 97 |
| 3 | p-CH₃C₆H₄ | p-CH₃C₆H₄ | Microwave | 3 min | 96 |
| 4 | p-Me₂NC₆H₄ | p-ClC₆H₄ | Microwave | 3 min | 97 |
| 5 | p-CH₃OC₆H₄ | Ph | Microwave | 3 min | 92 |
| 6 | Ph | Ph | Thermal (Reflux) | 2 h | 96 |
| 7 | p-CH₃OC₆H₄ | p-CH₃OC₆H₄ | Thermal (Reflux) | 2 h | 88 |
Applications in Drug Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize a diverse library of derivatives efficiently is crucial for drug discovery.
-
Anticancer Agents: Many 2,3-disubstituted quinoxalines have been investigated for their potential as anticancer drugs, showing activity against various cancer cell lines.[2][13]
-
Antimicrobial Agents: Quinoxaline derivatives exhibit potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacterium species.[2][3][4] Their derivatives are being explored as novel antibiotics to combat drug resistance.[3]
-
Antiviral and Antiprotozoal Activity: The structural versatility of quinoxalines allows for the development of compounds with significant antiviral (including anti-HIV) and antiprotozoal (e.g., antileishmanial, antitrypanosomal) properties.[5][10]
-
Scaffold for Library Synthesis: The one-pot protocols, especially those starting from versatile intermediates like 2,3-dichloroquinoxaline, allow for the rapid generation of compound libraries.[6] These libraries can be screened to identify lead compounds for various therapeutic targets. The development of green synthetic routes using recyclable catalysts and benign solvents makes this process more sustainable and scalable for pharmaceutical development.[7][14]
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of histone deacetylase (HDAC) inhibitors. It includes methodologies for creating prominent classes of these inhibitors, quantitative data on their activity, and diagrams of relevant biological pathways and experimental workflows.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This action plays a crucial role in regulating gene expression; deacetylation typically leads to chromatin condensation and transcriptional repression.[3] In various cancers, HDAC isoforms are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4][5]
HDAC inhibitors (HDACis) counteract this by inducing hyperacetylation, which can reactivate silenced genes, leading to outcomes such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6] The general pharmacophore model for an HDACi consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker or spacer unit, and a "cap" group that interacts with the surface of the enzyme.[7][8] This document focuses on the synthesis of two major classes of HDACis: benzamides and hydroxamic acids.
Application Note 1: Synthesis of Benzamide-Type HDAC Inhibitors
Benzamide derivatives, such as Entinostat (MS-275), represent a significant class of HDACis, often exhibiting selectivity for Class I HDACs.[9][10] Their synthesis typically involves amide bond formation between a substituted benzoic acid and an appropriate amine.
Experimental Protocol: Synthesis of MS-275 (Entinostat)
This protocol outlines an efficient synthesis of MS-275, adapted from published procedures.[1][11]
Step 1: Activation of the Carboxylic Acid
-
Suspend 4-[N-(pyridin-3-ylmethoxycarbonyl) aminomethyl] benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the suspension.
-
Heat the mixture to 60°C and stir for 3 hours. The formation of the acylimidazole intermediate should result in a clear solution.
-
Cool the solution to room temperature.
Step 2: Amide Coupling
-
To the solution from Step 1, add 1,2-phenylenediamine (8 equivalents) and trifluoroacetic acid (0.9 equivalents).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Evaporate the THF under reduced pressure.
Step 3: Purification
-
To the crude residue, add a mixture of hexane and water (2:5 v/v) and stir vigorously for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and hexane and then dry under vacuum to yield MS-275. The overall yield for this procedure is approximately 72%.[11]
Logical Workflow for Benzamide HDACi Synthesis
Caption: General synthetic workflow for benzamide HDAC inhibitors.
Data Presentation: Inhibitory Activity of Benzamide Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various synthesized benzamide HDACis against key HDAC isoforms.
| Compound | Target HDACs | IC50 Values | Reference(s) |
| MS-275 (1) | Class I | HDAC1: 4.8 µM | [12] |
| Compound 7j | Class I (1,2,3,8) | HDAC1: 0.65 µM, HDAC2: 0.89 µM, HDAC3: 0.73 µM, HDAC8: 1.70 µM | [9] |
| Compound 5 | Class I (1,2,3) | HDAC1: 22.2 µM, HDAC2: 27.3 µM, HDAC3: 7.9 µM | [10] |
| Compound 7a | HDAC1, HDAC2 | HDAC1: 114.3 nM, HDAC2: 53.7 nM | [13][14] |
| Compound 8a | HDAC1, HDAC2 | HDAC1: 205.4 nM, HDAC2: 121.6 nM | [13][14] |
Application Note 2: Synthesis of Hydroxamic Acid-Based HDAC Inhibitors
Hydroxamic acids are among the most potent zinc-chelating groups used in HDAC inhibitors and are features of FDA-approved drugs like Vorinostat (SAHA), Belinostat, and Panobinostat.[5][15] The synthesis typically concludes with the reaction of an ester or other carboxylic acid derivative with hydroxylamine.
Experimental Protocol: General Synthesis of Hydroxamic Acids from Esters
This protocol provides a general method for the final step in the synthesis of many hydroxamic acid-based HDACis.[3][7]
-
Preparation of Hydroxylamine Solution:
-
In a flask, dissolve hydroxylamine hydrochloride (5-10 equivalents) in methanol.
-
Add a solution of potassium hydroxide (5-10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture to remove the precipitated potassium chloride. The filtrate is the methanolic solution of free hydroxylamine.
-
-
Hydroxamic Acid Formation:
-
Dissolve the ester precursor of the target HDACi (1 equivalent) in methanol.
-
Add the freshly prepared methanolic hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH ~6-7 with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final hydroxamic acid derivative.
-
Workflow for Hydroxamic Acid Formation
Caption: Key final step in the synthesis of hydroxamic acid HDACis.
Data Presentation: Inhibitory Activity of Hydroxamic Acid Derivatives
The table below presents IC50 values for representative hydroxamic acid-based HDAC inhibitors.
| Compound | Target HDACs | IC50 Values | Reference(s) |
| Compound 29 | HDAC4, HDAC8 | HDAC4: 16.6 µM, HDAC8: 1.2 µM | [7] |
| Compound 5r | HDAC1, HDAC2 | 0.075 µM (total HDACs), more potent than SAHA (0.14 µM) | [16] |
| Compound 1a | HDACs | 1.3 µM | [8] |
| Bestatin-SAHA | HDAC1, 6, 8 | HDAC1: 30 nM, HDAC6: 12.5 nM | [17] |
| Compound 7b | HDAC1, HDAC6 | HDAC1: 2913 nM, HDAC6: 0.87 nM | [18] |
| SAHA | Pan-HDAC | HDAC1: 31 nM, HDAC6: 2.8 nM | [18] |
Application Note 3: High-Throughput Synthesis and Screening Workflow
Modern drug discovery relies on high-throughput experimentation (HTE) to rapidly synthesize and evaluate libraries of compounds.[19] A microscale workflow allows for the exploration of diverse chemical structures in a material-sparing manner, accelerating the identification of lead compounds.[19][20]
Workflow Description
An integrated microscale workflow enables the synthesis, purification, and biological testing of compound libraries on a microgram scale.[19]
-
Microscale Synthesis: Parallel synthesis of compound libraries is performed in 96-well plates.
-
Mass-Directed HPLC Purification: Each well is subjected to high-performance liquid chromatography (HPLC) where purification is triggered by the mass of the target compound.
-
Quantification: The purified product is quantified not by traditional gravimetric weighing, but by a Charged Aerosol Detector (CAD) in-line with the HPLC.[19][20] This allows for the creation of solutions of known concentration.
-
Biological Testing: The standardized solutions are directly used for in vitro biological testing, such as HDAC enzyme inhibition assays.[19]
Integrated High-Throughput Workflow Diagram
Caption: Integrated workflow for high-throughput HDACi discovery.[19][21]
Application Note 4: Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating a variety of critical cellular signaling pathways.[6][22] Inhibition of HDACs leads to the hyperacetylation of numerous proteins beyond histones, including transcription factors and cell cycle regulators.[6]
Cell Cycle Regulation Pathway
HDAC inhibitors often cause cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[6] HDACs are part of a repressor complex with the Retinoblastoma (RB) protein that keeps the E2F transcription factor inactive. HDAC inhibition helps to dissociate this complex, allowing for the transcription of genes like p21, which in turn inhibits CDK complexes and halts cell cycle progression.[23]
Caption: HDACi-mediated upregulation of p21 leads to cell cycle arrest.[6]
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 is a key substrate for HDACs.[23] Under normal conditions, HDAC1 can deacetylate p53, impairing its function. In the presence of HDAC inhibitors, p53 becomes hyperacetylated, which stabilizes the protein and enhances its transcriptional activity.[6][23] This leads to the expression of pro-apoptotic genes and the induction of apoptosis in cancer cells.
Caption: HDAC inhibition stabilizes p53, promoting apoptosis.[6][23]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a significant role in inflammation and cell survival.[4] The activity of NF-κB is regulated by acetylation, where HATs activate it and HDACs can deactivate it.[4] By inhibiting HDACs (specifically HDAC3), the acetylated, active state of NF-κB can be prolonged, though the ultimate outcome on cellular processes can be context-dependent.[23]
Caption: Regulation of the NF-κB signaling pathway by HDACs.[4][23]
References
- 1. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 8. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Synthesis of Histone Deacetylase Inhibitors (HDIs) (MS-275 and CI-994) and Inhibitory Effects of HDIs Alone or in Combination with RAMBAs or Retinoids on Growth of Human LNCaP Prostate Cancer Cells and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Development of Agents Targeting Hepatocellular Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide.[1] The development and progression of HCC are driven by a complex interplay of genetic and epigenetic alterations, leading to the dysregulation of multiple signaling pathways.[2][3][4] This complexity has historically presented significant challenges to the development of effective therapies.[5] However, recent advancements in our understanding of the molecular pathogenesis of HCC have led to the approval of several targeted therapies and immunotherapies, heralding a new era in the management of this disease.[6][7][8]
These application notes provide an overview of the key signaling pathways implicated in HCC, a summary of the clinical efficacy of selected targeted agents, and detailed protocols for essential preclinical experimental workflows.
Key Signaling Pathways in Hepatocellular Carcinoma
The initiation and progression of HCC are associated with the aberrant activation of several key signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.[3][9] Understanding these pathways is crucial for the identification of novel therapeutic targets and the development of effective treatment strategies.
RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is one of the most frequently activated signaling cascades in HCC.[2][9] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[2] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), RAS activates RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival.[10]
Caption: The RAS/RAF/MEK/ERK signaling pathway in HCC.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that is frequently hyperactivated in HCC, contributing to tumor growth, proliferation, and survival.[2][3] This pathway is often activated by growth factors binding to RTKs, leading to the activation of PI3K.[10] Activated PI3K converts PIP2 to PIP3, which in turn recruits and activates AKT. AKT then phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth.[3] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[3]
References
- 1. dovepress.com [dovepress.com]
- 2. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 3. Molecular Signaling Pathways and Therapeutic Targets in Hepatocellular Carcinoma [mdpi.com]
- 4. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Advances of Targeted Therapy for Hepatocellular Carcinoma [frontiersin.org]
- 7. Targeted therapy for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What’s new in treating hepatocellular carcinoma, the most common liver cancer? | MD Anderson Cancer Center [mdanderson.org]
- 9. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoxaline-2,3-dione Synthesis
Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinoxaline-2,3-dione synthesis consistently low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction and lead to side product formation.
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine and oxalic acid (or its derivative) can limit the yield.
-
Loss During Work-up and Purification: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.
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Solution: Carefully optimize the purification procedure. Due to the often poor solubility of quinoxaline-2,3-diones, recrystallization can be challenging.[1] Effective methods include recrystallization from ethanol or dissolving the crude product in a 5% NaOH solution followed by reprecipitation with dilute HCl.[1][2]
-
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Possible Causes & Solutions:
-
Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose.
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
-
Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.
Q3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[1]
-
Decomposition on Silica Gel: These compounds can be unstable on silica gel, leading to decomposition during column chromatography.[1]
-
Solution: Avoid silica gel chromatography if possible. If it is necessary, use a deactivated silica gel and a fast elution system.
-
Q4: How can I make my synthesis more environmentally friendly?
Solution:
-
Solvent-Free Grinding: This method involves grinding the reactants together at room temperature, eliminating the need for solvents and often resulting in high yields in a short amount of time.[3][4]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating.[2][5]
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Quinoxaline-2,3-dione
| Method | Reagents (1:1 ratio) | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | 4N HCl | Reflux | 1.5 hours | ~75-85% | [2][6] |
| Microwave Irradiation | o-phenylenediamine, Oxalic acid dihydrate | Water (1 mL) | 400 W | 3 minutes | 88% | [2] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic acid dihydrate | None | Room Temp. | 5-10 min | 90-95% | [1][4] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis via Conventional Heating[2][6]
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).
-
Add 4N hydrochloric acid (20 mL).
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Reflux the mixture for 1.5 hours.
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a 5% NaOH solution and dilute HCl to obtain colorless crystals.
Protocol 2: Microwave-Assisted Synthesis[2][5]
-
In an open beaker, thoroughly mix powdered o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Add 100 mL of water and irradiate for an additional minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution and dilute HCl.
Protocol 3: Solvent-Free Grinding[1][3][4]
-
In a mortar, add o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
Crystallize the resulting solid from water to obtain the pure product.
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of quinoxaline-2,3-dione.
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Caption: Troubleshooting guide for quinoxaline-2,3-dione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. Our aim is to help you improve reaction yields, troubleshoot common issues, and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure, and what are the typical starting materials?
The most prevalent and classical method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine (or a substituted derivative) with a 1,2-dicarbonyl compound.[1][2] This reaction is widely used due to the commercial availability of a diverse range of starting materials.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in quinoxaline synthesis can stem from several factors, including:
-
Suboptimal Reaction Conditions: High temperatures and strong acid catalysts, while sometimes necessary, can lead to the degradation of starting materials or products if not carefully controlled.[1][3][4]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction and lead to the formation of side products.[1][5]
-
Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system is crucial for achieving high yields.[1][6][7] The solvent plays a significant role in the solubility of reactants and the stabilization of reaction intermediates.[6][8]
-
Side Reactions: The formation of undesired side products, such as benzimidazoles or dimers of quinoxaline, can significantly reduce the yield of the desired product.[6]
Q3: How critical is the purity of my starting materials?
The purity of your starting materials is paramount.[1] Impurities can act as catalyst poisons, participate in side reactions, and complicate the purification of the final product, all of which can contribute to lower yields.[1][5] In cases of low yield, it is highly recommended to purify commercially available starting materials by recrystallization or chromatography.[5]
Q4: Can the choice of solvent significantly impact the reaction yield?
Absolutely. The solvent influences the solubility of reactants, the stability of intermediates, and the overall reaction rate.[6][8] Screening a variety of solvents is often a critical step in optimizing the reaction. For some syntheses, protic solvents like ethanol have been shown to provide excellent yields, while in other cases, aprotic solvents may be more suitable.[6] Green solvents like water and solvent-free conditions are also becoming increasingly popular.[2][9]
Q5: Is a catalyst always necessary for quinoxaline synthesis?
While the condensation reaction can proceed without a catalyst, it often requires harsh conditions such as high temperatures and long reaction times.[3][9] The use of a catalyst can significantly improve the reaction rate and allow for milder reaction conditions, leading to higher yields and fewer side products.[4][10] A wide variety of catalysts have been successfully employed, including acid catalysts, metal catalysts, and heterogeneous catalysts.[4][11][12]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Quinoxaline Product
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst loading.[1][3] Consider using milder conditions to minimize degradation of starting materials and products.[4] |
| Impure Starting Materials | Purify the o-phenylenediamine and 1,2-dicarbonyl compound by recrystallization or column chromatography before use.[5] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, toluene, water, or solvent-free conditions) to find the optimal medium for your specific substrates.[6][8][9] |
| Inefficient Catalyst | Experiment with different types of catalysts (e.g., acid catalysts, metal catalysts, heterogeneous catalysts) to identify one that provides a higher yield for your specific reaction.[4][11][12] |
| Side Product Formation | Analyze the crude reaction mixture by TLC or LC-MS to identify major side products. Adjust reaction conditions (e.g., lower temperature, shorter reaction time, milder catalyst) to minimize their formation.[6] |
Problem 2: Difficulty in Product Purification
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography by screening different solvent mixtures using TLC to achieve better separation.[13] |
| Product Instability on Silica Gel | Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[13] Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[13] |
| Poor Solubility of the Product | If the product has low solubility in common chromatography solvents, it may precipitate on the column. Consider loading the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[13] For products with poor solubility in organic solvents, recrystallization is often a more effective purification method.[8] |
| Persistent Colored Impurities | Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[6] Running the reaction under an inert atmosphere can help prevent their formation.[8] If colored impurities are present in the final product, treatment with activated carbon or recrystallization may be effective for their removal. |
Data Presentation: Effect of Reaction Conditions on Yield
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of quinoxaline derivatives.
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | — | [3] |
| Al | Toluene | 25 | 120 | — | [3] |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [3] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [3] |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 15 | 96 | [12] |
| PbBr₂ | Ethanol | Room Temp. | 25 | 92 | [12] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 20 | 94 | [12] |
Table 2: Effect of Solvent on the Synthesis of 2,3-Diketoquinoxaline under Microwave Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | 80 | 10 | 65 | [14] |
| Ethanol | 80 | 5 | 85 | [14] |
| 1,4-Dioxane | 80 | 4 | 90 | [14] |
| DMF | 80 | 5 | 82 | [14] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives using a Heterogeneous Catalyst
This protocol is adapted from a procedure using an alumina-supported heteropolyoxometalate catalyst.[3]
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (7-12 mL), add the catalyst (e.g., AlCuMoVP, 100 mg).[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.[3]
-
Dry the filtrate over anhydrous Na₂SO₄.[3]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[3]
Visualizations
Caption: General experimental workflow for the synthesis of quinoxaline derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. omicsonline.org [omicsonline.org]
Technical Support Center: Sulfonyl Chloride Reactions
This guide provides troubleshooting strategies and frequently asked questions for common issues encountered during reactions involving sulfonyl chlorides. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a sulfonyl chloride reaction to ensure success?
A1: The most critical parameters are:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] All glassware must be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize side product formation.[1] Reactions are often started at low temperatures (e.g., 0 °C) to manage the initial exothermic reaction and then gradually warmed.[1]
-
Choice of Base: The base should be strong enough to neutralize the HCl generated during the reaction but not so strong as to promote unwanted side reactions, such as the formation of sulfene intermediates.[3] Pyridine or triethylamine are common choices.[4][5]
-
Purity of Starting Materials: Impurities in the sulfonyl chloride, amine, or alcohol can lead to side reactions and lower yields.[1] It's essential to use freshly opened or properly stored reagents.[1]
Q2: My sulfonyl chloride starting material is old. How can I check its purity?
A2: The purity of a sulfonyl chloride can be assessed using NMR or LC-MS to check for the presence of the corresponding sulfonic acid, which is the primary hydrolysis product.[1][2] A simple method is to perform a small-scale reaction with a reliable nucleophile and analyze the product formation. If the yield is low, the sulfonyl chloride has likely degraded.
Q3: What is a typical yield for a sulfonamide synthesis from a sulfonyl chloride and an amine?
A3: Under optimized conditions, the reaction of a sulfonyl chloride with a primary or secondary amine can produce high yields, often exceeding 90%.[6] For example, preparative reactions with dibutylamine, 1-octylamine, and hexamethylenimine in 1.0 mol/L aqueous sodium hydroxide with a 5% excess of benzenesulfonyl chloride gave 94%, 98%, and 97% yields, respectively.[6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded Sulfonyl Chloride | Verify the purity of the sulfonyl chloride via NMR or LC-MS.[1] Use a freshly opened bottle or purify the existing stock if necessary. |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled in a desiccator.[3] Use anhydrous solvents and reagents.[3] Conduct the reaction under a nitrogen or argon atmosphere.[3] |
| Incorrect Reaction Temperature | Optimize the temperature. Start the reaction at 0 °C and slowly warm to room temperature or higher if the starting material is not consumed (monitor by TLC or LC-MS).[3] |
| Weak Nucleophile | For less reactive amines or alcohols (e.g., those with electron-withdrawing groups), more forcing conditions such as higher temperatures or a stronger base may be required.[1] |
| Inappropriate Base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the generated HCl.[3] |
Problem 2: Significant Side Product Formation
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | The presence of a polar baseline spot on TLC may indicate the formation of the corresponding sulfonic acid.[2][3] Strict anhydrous conditions are critical.[1] Quench the reaction at a low temperature (e.g., pour onto ice) to minimize hydrolysis during workup.[2] |
| Formation of Alkyl Chloride (in reactions with alcohols) | A less polar byproduct may be the corresponding alkyl chloride.[3] Consider using methanesulfonic anhydride as an alternative to the sulfonyl chloride.[3] Running the reaction at a lower temperature can also mitigate this side reaction.[3] |
| Sulfene Intermediate Formation | Using a very strong base can lead to the formation of a highly reactive sulfene intermediate, resulting in various side products.[3] Use a weaker, non-nucleophilic base like triethylamine or pyridine. |
| Reaction with Solvent | Ensure the chosen solvent is inert. Protic solvents like alcohols can react with the sulfonyl chloride.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[3][7] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Workup | If the product has some aqueous solubility, perform multiple extractions with an organic solvent to maximize recovery.[1] |
| Co-elution of Impurities | If the product is difficult to purify by column chromatography, consider recrystallization or trituration. |
| Hydrolysis During Aqueous Workup | For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from an Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 - 1.5 eq.) in an anhydrous solvent (e.g., DCM, 0.1-0.5 M).[3]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 - 1.3 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[3]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel.[3]
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM (0.1-0.5 M) and cool to 0 °C.[3]
-
Base Addition: Add triethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.[3]
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 - 1.3 eq.) dropwise to the reaction mixture at 0 °C.[3]
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor for the consumption of the starting alcohol by TLC or LC-MS.[3]
-
Workup and Purification: Follow the same workup and purification procedure as described for sulfonamide synthesis.[3]
Data Presentation
Table 1: Common Bases and Solvents for Sulfonyl Chloride Reactions
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine | 10.75 | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | A common, effective, and non-nucleophilic base.[3] |
| Pyridine | 5.25 | Dichloromethane (DCM), Chloroform | Also acts as a catalyst in some cases. Can be more difficult to remove.[4] |
| Diisopropylethylamine (DIPEA) | 10.75 | Dichloromethane (DCM), Tetrahydrofuran (THF) | A sterically hindered, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Acetone, Acetonitrile | An inorganic base, often used in biphasic systems. |
Table 2: Typical Reaction Conditions
| Reaction Type | Nucleophile | Temperature | Reaction Time | Typical Yield |
| Sulfonamide Formation | Primary/Secondary Amine | 0 °C to RT | 1-12 hours | 70-98%[6] |
| Sulfonate Ester Formation | Primary/Secondary Alcohol | 0 °C to RT | 1-6 hours | 80-95% |
| Friedel-Crafts Sulfonylation | Arene | 0 °C to reflux | 2-24 hours | 60-90%[8] |
Visualizations
Caption: Troubleshooting workflow for sulfonyl chloride reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Quinoxaline Sulfonamide Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoxaline sulfonamide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of quinoxaline sulfonamides?
A1: Common impurities can include unreacted starting materials such as o-phenylenediamines and dicarbonyl compounds, side-products like benzimidazole derivatives, over-oxidized products like quinoxaline N-oxides, and residual catalysts or reagents. The specific impurities will largely depend on the synthetic route employed.
Q2: Which purification techniques are most effective for quinoxaline sulfonamides?
A2: The most commonly employed and effective purification techniques for quinoxaline sulfonamides are column chromatography and recrystallization.[1] For challenging separations, such as isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring purification. Due to their aromatic nature, quinoxaline derivatives are often UV-active, allowing for visualization under a UV lamp. Staining with iodine vapor can also be an effective visualization method.
Q4: My purified quinoxaline sulfonamide appears to be unstable. What are the possible reasons and solutions?
A4: Instability can be due to sensitivity to the acidic nature of silica gel, leading to decomposition on a chromatography column.[2] To mitigate this, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, a different stationary phase like alumina can be used.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution | Citation |
| Low or No Yield After Purification | Product loss during work-up and extraction. | Ensure the pH of the aqueous layer is optimized for your compound's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions. | [2] |
| Compound is unstable on silica gel. | Deactivate silica gel with triethylamine (1-3%) or use an alternative stationary phase like alumina. | [2] | |
| Inefficient elution from the column. | The solvent system may be too non-polar. Gradually increase the eluent polarity (gradient elution). | [2] | |
| Product Co-elutes with Impurity | The solvent system lacks the necessary selectivity. | Experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography. | [2] |
| Streaking of Spots on TLC | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a modifier to the eluent system, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. | |
| Product "Oils Out" Instead of Crystallizing from Fractions | The concentration of the product in the collected fractions is too high. | Dilute the fractions with a non-polar solvent before concentrating. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Persistent Color in Purified Product | Presence of highly conjugated colored impurities. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] |
Quantitative Data Summary
The following table summarizes typical purification parameters for quinoxaline derivatives, which can serve as a starting point for the purification of quinoxaline sulfonamides. Specific conditions will need to be optimized for each unique compound.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery/Yield (%) | Typical Purity (%) | Reference |
| Flash Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate | 60-95 | >95 | [3] |
| Recrystallization | Ethanol | 70-90 | >98 | [4] |
| Recrystallization | DMF/Water | 65-85 | >98 | [5][6] |
| Preparative HPLC | C18 / Acetonitrile:Water with Formic Acid | 50-80 | >99 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common starting point is a mixture of petroleum ether and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into an appropriately sized column and allow it to pack uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, pre-adsorb the compound onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[2]
-
Elution: Begin elution with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline sulfonamide.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent to be tested. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, and mixtures like DMF/water.[4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, gently heat and swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them thoroughly to obtain the purified product.[2]
Visualizations
Experimental Workflow: Purification of Quinoxaline Sulfonamide
Caption: General workflow for the purification of quinoxaline sulfonamide products.
Troubleshooting Logic for Column Chromatography
Caption: A decision-making diagram for troubleshooting common column chromatography issues.
Signaling Pathway: Mechanism of Action of Quinoxaline Sulfonamides as Carbonic Anhydrase Inhibitors
Many quinoxaline sulfonamides exhibit their biological effect through the inhibition of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Caption: Inhibition of Carbonic Anhydrase by quinoxaline sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Chlorosulfonylation Reactions
Welcome to the technical support center for chlorosulfonylation reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered when transitioning chlorosulfonylation processes from the laboratory to pilot or production scale. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and process diagrams to ensure a safe, efficient, and successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up chlorosulfonylation reactions?
A1: Scaling up chlorosulfonylation reactions presents several key challenges. These include managing the highly exothermic nature of the reaction, which can lead to thermal runaway if not controlled.[1][2][3] Efficient mixing becomes more difficult in larger vessels, potentially causing localized temperature variations and the formation of unwanted byproducts.[2][3] The corrosive and hazardous nature of reagents like chlorosulfonic acid requires careful selection of equipment and stringent safety protocols.[4][5] Additionally, significant gas evolution, typically hydrogen chloride (HCl), must be safely managed through proper venting and scrubbing systems.[4][6]
Q2: What are the major safety hazards associated with large-scale chlorosulfonylation?
A2: The primary safety hazards stem from the use of chlorosulfonic acid, a highly corrosive and reactive substance.[4][5] Contact with moisture results in a violent exothermic reaction, releasing corrosive HCl gas. A major safety concern during scale-up is the potential for loss of containment of heated chlorosulfonic acid, which is extremely dangerous to personnel and facilities.[4] The accumulation of highly energetic diazonium intermediates, if used in the process, can also pose a significant risk on a larger scale.[7][8] A thorough risk assessment is critical before any scale-up is attempted.[9]
Q3: What are the key reaction parameters to control during the scale-up process?
A3: Precise control over several parameters is crucial for a successful scale-up. Temperature is the most critical factor due to the reaction's exothermicity.[1][9] The rate of reagent addition must be carefully controlled to manage heat generation.[1] Efficient mixing is essential to ensure homogeneity and consistent heat transfer.[3][10] The stoichiometry, or the molar ratio of reactants, must be optimized to maximize product yield and minimize side reactions.[4] Reaction time is another key parameter that often requires re-optimization during scale-up.[4]
Q4: What are common side reactions in chlorosulfonylation and how can they be minimized?
A4: A common side reaction is the formation of the corresponding sulfonic acid as an impurity, which can occur both during the reaction and during the work-up/isolation phase.[4] Disulfonation can also occur, leading to undesired byproducts.[1] Minimizing these side reactions involves strict temperature control, optimizing the equivalents of the chlorosulfonating agent, and carefully designing the quenching and isolation procedures.[1][4] For instance, quenching the reaction mixture at low temperatures can help prevent the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid.[4]
Q5: How can the progress of a large-scale chlorosulfonylation reaction be effectively monitored?
A5: In-process monitoring is vital for ensuring reaction completion and controlling product quality. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[4][11] Samples can be taken from the reactor at various time points, quenched, and then analyzed by HPLC to measure the concentration of the starting material, the desired sulfonyl chloride product, and any major impurities like the corresponding sulfonic acid.[4][12] This data allows for real-time process control and optimization.
Q6: What are the benefits of using continuous flow chemistry for scaling up chlorosulfonylation?
A6: Flow chemistry offers significant advantages for safety, efficiency, and product quality in chlorosulfonylation reactions.[4][12][13] By performing the reaction in a continuous flow reactor, such as a continuous stirred-tank reactor (CSTR) or a microchannel reactor, the reaction volume at any given moment is small, which greatly improves heat transfer and minimizes the risk of thermal runaway.[4][14] This technology facilitates the controlled release and trapping of toxic gaseous byproducts and can lead to a significant improvement in space-time yield compared to traditional batch processes.[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up of chlorosulfonylation reactions.
| Problem | Potential Causes | Recommended Solutions & Preventative Measures | Citations |
| Low Yield of Sulfonyl Chloride | 1. Incomplete reaction due to insufficient time or temperature. 2. Degradation of the product during reaction or work-up (e.g., hydrolysis). 3. Formation of byproducts, such as sulfonic acids. | 1. Optimize Reaction Conditions: Conduct a Design of Experiments (DOE) on a small scale to determine optimal temperature and reaction time. Use in-process monitoring (e.g., HPLC) to confirm reaction completion before work-up. 2. Control Quench/Work-up: Quench the reaction mixture at low temperatures (e.g., -10°C to 0°C) into an anti-solvent like cold water. Use freshly prepared sulfonyl chloride immediately in the next step to avoid degradation. 3. Reagent Stoichiometry: Increase the equivalents of chlorosulfonic acid to drive the reaction to completion. | [4],[1] |
| Poor Product Purity / High Impurity Levels | 1. Formation of sulfonic acid impurity from hydrolysis of the sulfonyl chloride. 2. Presence of unreacted starting material. 3. Formation of disulfonated or other byproducts due to harsh conditions. | 1. Improve Isolation: Ensure the quench is performed rapidly and at a controlled low temperature. Wash the isolated product thoroughly with cold water to remove water-soluble impurities. 2. Ensure Complete Conversion: Extend reaction time or increase temperature as guided by small-scale optimization studies. Confirm conversion with HPLC analysis. 3. Milder Conditions: If possible, lower the reaction temperature and carefully control the addition rate of the chlorosulfonating agent. | [4] |
| Runaway Reaction / Poor Temperature Control | 1. Highly exothermic nature of the chlorosulfonation reaction. 2. Inefficient heat removal in large-scale reactors (lower surface-area-to-volume ratio). 3. Addition rate of reagents is too fast. | 1. Controlled Reagent Addition: Add the substrate portion-wise or use a syringe pump for slow, continuous addition of chlorosulfonic acid, carefully monitoring the internal temperature. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., jacketed vessel with a powerful chiller). Use a heat sink if possible. 3. Consider Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow setup provides superior heat transfer and inherent safety. | [4],[9],[6],[2] |
| Excessive Gas Evolution & Pressure Buildup | 1. Rapid reaction rate generating large volumes of HCl gas. 2. Decomposition of chlorosulfonic acid at elevated temperatures. | 1. Proper Venting & Scrubbing: Ensure the reactor is equipped with a wide-bore outlet leading to a suitable base trap (e.g., concentrated sodium hydroxide) to neutralize acidic fumes. Avoid using needles for gas outlets on a large scale. 2. Controlled Conditions: Maintain the reaction at the optimal temperature to prevent reagent decomposition. Control the addition rate to manage the rate of gas evolution. | [4],[9],[6] |
| Material Handling & Equipment Corrosion | 1. Highly corrosive nature of chlorosulfonic acid. 2. Degradation of transfer tubing or other equipment components. | 1. Select Compatible Materials: Use glass-lined reactors and appropriate chemically resistant materials for all wetted parts (e.g., PTFE tubing for pumps). 2. Automate Handling: Where possible, use automated pumping systems to transfer corrosive reagents, minimizing personnel exposure and ensuring consistent flow rates. 3. Regular Equipment Inspection: Routinely check tubing, seals, and joints for any signs of degradation. | [4] |
Experimental Protocols
Protocol 1: Generalized Batch Chlorosulfonylation Scale-Up Procedure
This protocol is a general guideline and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed prior to execution.[9]
-
Equipment Setup: In a properly ventilated fume hood, equip a jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a gas outlet connected to a base scrubber.
-
Reagent Charging: Charge the reactor with chlorosulfonic acid (e.g., 5-10 equivalents). Begin stirring and cool the acid to the desired starting temperature (e.g., -25°C to 0°C) using a chiller.
-
Substrate Addition: Add the aromatic substrate portion-wise over a period of 20-60 minutes, ensuring the internal temperature is maintained within the desired range (e.g., -20°C to 5°C).
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a short period (e.g., 10-30 minutes). Then, slowly raise the temperature to the optimized reaction temperature (e.g., room temperature or reflux) and hold for the required time (e.g., 1-4 hours), monitoring by HPLC.
-
Quenching: In a separate, appropriately sized vessel, prepare a quench solution (e.g., a mixture of water and an organic co-solvent) and cool it to -10°C. Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pump the cooled reaction mixture into the vigorously stirred, cold quench solution, maintaining the quench pot temperature below 0°C.
-
Isolation: The precipitated product can be collected by filtration. Wash the solid cake thoroughly with cold water to remove residual acids.
-
Drying: Dry the product under vacuum at a temperature no higher than 50°C.
-
Analysis: Analyze the final product for purity and yield using HPLC, NMR, and other appropriate techniques.[4][11]
Protocol 2: Generalized Continuous Flow (CSTR) Chlorosulfonylation
This protocol outlines a conceptual continuous process. Specific flow rates, residence times, and equipment configurations must be determined through process modeling and laboratory-scale experiments.[4]
-
System Setup: Assemble a system of one or more jacketed continuous stirred-tank reactors (CSTRs) in series. Equip each CSTR with inlets for reagents, an outlet, and an inert gas purge that vents to a scrubber. Use chemically resistant peristaltic pumps for fluid transfer.
-
Startup: Pre-heat the CSTRs to the desired reaction temperature (e.g., 155°C). Fill each CSTR with a pre-made reaction mixture and allow it to reach thermal equilibrium under reflux conditions for a set period (e.g., 2 hours) to establish a steady state before continuous pumping begins.
-
Continuous Operation: Begin pumping the substrate solution and chlorosulfonic acid into the first CSTR at calculated flow rates to achieve the desired residence time (e.g., 60 minutes per reactor).
-
Continuous Precipitation: The effluent from the final CSTR, containing the sulfonyl chloride product, is continuously pumped into a cooled isolation CSTR (ISO-CSTR). Simultaneously, a chilled anti-solvent (e.g., water/diglyme mixture) is pumped into the ISO-CSTR to induce precipitation.
-
Isolation: The resulting slurry from the ISO-CSTR can be fed to a continuous filtration system to isolate the solid product.
-
Process Monitoring: Utilize in-line or at-line process analytical technology (PAT), such as gravimetric balances on feed vessels and reactors, to monitor and control flow rates and reactor fill levels automatically.[4]
Process and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
minimizing side product formation in quinoxaline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation during quinoxaline synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in quinoxaline synthesis?
A1: The most frequently encountered side products in quinoxaline synthesis, particularly from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, include:
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Benzimidazoles: These can form as a result of a rearrangement of the quinoxaline skeleton, which is often promoted by acidic conditions.[1][2] Impurities such as aldehydes or carboxylic acids in the 1,2-dicarbonyl starting material can also lead to benzimidazole formation.[3]
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Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[1]
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Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can result in a variety of colored impurities.[1][4] Quinoxaline N-oxides can also form if the reaction conditions are too harsh or in the presence of an oxidizing agent.[3]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, intermediates such as mono-imines or dihydroquinoxalines may be isolated.[1][3]
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Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction to synthesize quinoxaline-1,4-dioxides, a mixture of 6- and 7-substituted isomers can be formed.[1]
Q2: How can I prevent the formation of benzimidazole byproducts?
A2: To minimize benzimidazole formation, it is crucial to carefully control the reaction conditions. Avoid excessively high temperatures and prolonged reaction times, particularly when using strong acid catalysts.[1] It is also recommended to assess the purity of the 1,2-dicarbonyl compound before use, as aldehyde impurities can react with the o-phenylenediamine to form benzimidazoles.[3] Employing milder catalysts or catalyst-free "green" synthetic methods can significantly reduce the likelihood of this rearrangement.[1] In some cases, conducting the reaction under an inert atmosphere can favor the formation of the desired quinoxalinone over the benzimidazole byproduct.[2]
Q3: My reaction has stalled, leaving a significant amount of dihydroquinoxaline. How can I drive the reaction to completion?
A3: The formation of dihydroquinoxaline is common when the reaction is performed under non-oxidizing conditions.[3] To facilitate the final oxidation step to the aromatic quinoxaline, you can introduce a mild oxidant. Often, simply stirring the reaction mixture open to the air for a period after the initial condensation is sufficient.[3] Certain catalysts, especially those based on transition metals, can also promote this final oxidation step. The choice of solvent can also be a factor; for instance, DMSO can sometimes act as an oxidant at elevated temperatures.[3]
Q4: I'm observing the formation of quinoxaline N-oxides. What is the cause and how can I avoid it?
A4: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[3] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present. To prevent this, avoid using strong oxidizing agents if your synthetic route does not require one. Additionally, running the reaction under an inert atmosphere can prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Quinoxaline | Incomplete reaction. | Increase reaction temperature or consider using a catalyst to drive the reaction to completion.[4] |
| Impurities in starting materials. | Use high-purity starting materials. Recrystallize or purify reactants if necessary.[4] | |
| Non-optimal reactant ratio. | Ensure an equimolar (1:1) ratio of the o-phenylenediamine and 1,2-dicarbonyl compound for optimal results.[4] | |
| Loss of product during work-up. | Optimize the purification procedure. For sparingly soluble products, washing with appropriate solvents can be effective.[4] | |
| Significant Benzimidazole Formation | Reaction conditions are too acidic. | Use a milder acid catalyst or a catalyst-free method.[1] |
| High reaction temperature or long reaction time. | Reduce the reaction temperature and/or shorten the reaction time.[1] | |
| Impure 1,2-dicarbonyl compound. | Purify the 1,2-dicarbonyl compound by recrystallization or chromatography to remove aldehyde impurities.[3] | |
| Formation of Colored Impurities | Oxidation of o-phenylenediamine. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and degas solvents before use.[4] |
| Difficult Purification | Poor solubility of the quinoxaline product. | Recrystallization is often the most effective method. Solvents like ethanol or a 5% NaOH solution followed by acidification with dilute HCl have been used successfully.[4] |
| Decomposition on silica gel. | If the product is unstable on silica gel, consider alternative purification methods like recrystallization or washing.[4] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis via Condensation
This protocol describes a general method for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Catalyst (optional, e.g., cerium (IV) ammonium nitrate (5 mol%), iodine, nickel, copper, or cobalt complexes)[6][7]
Procedure:
-
To a solution of the o-phenylenediamine (1 mmol) in the chosen solvent, add the 1,2-dicarbonyl compound (1 mmol).
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or heat as required. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, if the product precipitates, it can be isolated by filtration and washed with a suitable solvent.[7]
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Solvent-Free Synthesis of Quinoxaline-2,3-diones
This method provides an environmentally friendly alternative for the synthesis of quinoxaline-2,3-diones.[4]
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly grind the mixture of o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) with a pestle at room temperature in an open atmosphere.[4]
-
Continue grinding until the mixture turns into a melt.[4]
-
Allow the mixture to stand at room temperature for the reaction to go to completion.
-
The solid product can be purified by washing with water and then recrystallizing from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[4]
Visualizing Reaction Optimization
The following diagrams illustrate key concepts in minimizing side product formation during quinoxaline synthesis.
Caption: A workflow diagram illustrating the key steps to consider for minimizing side product formation in quinoxaline synthesis.
Caption: A diagram showing the relationship between common reaction parameters and the formation of specific side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. soc.chim.it [soc.chim.it]
addressing solubility issues of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on synthetic procedures for this compound and its derivatives, polar aprotic solvents are recommended as a starting point. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and 1,4-dioxane are suitable initial choices.[1][2] For reactions or assays where these solvents are not ideal, methanol may also be considered.[3] A systematic approach, starting with small-scale tests in these solvents, is advisable before preparing a large-volume stock solution.[4]
Q2: I am observing a precipitate when adding my DMSO stock solution to an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is significantly less soluble in an aqueous medium than in the organic stock solvent. To mitigate this, ensure the final concentration of the organic solvent in your aqueous solution is as low as possible and does not exceed the tolerance of your experimental system.[4] Preparing intermediate dilutions of your stock solution in the organic solvent can help. Additionally, pre-warming the aqueous medium (e.g., to 37°C for cell culture) before adding the compound stock can sometimes improve solubility.[4]
Q3: Can I use heat or sonication to aid dissolution?
A3: Yes, gentle heating and sonication can be effective methods for dissolving challenging compounds.[4] However, it is crucial to be cautious as sulfonyl chlorides can be sensitive to degradation at elevated temperatures.[4] It is recommended to warm the solution gently and for a short period. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: Is this compound stable in aqueous solutions?
A4: Sulfonyl chlorides are generally susceptible to hydrolysis in the presence of water, which converts them to the corresponding sulfonic acid.[5] Therefore, prolonged exposure to aqueous environments should be avoided. For reactions, it is best to use anhydrous solvents. If an aqueous workup is necessary, it should be performed at a low temperature to minimize hydrolysis.[5] For biological assays, stock solutions should be prepared fresh in an appropriate anhydrous solvent and diluted into the aqueous medium immediately before use.
Q5: My compound appears to be degrading in the solvent. What could be the cause?
A5: Degradation can be caused by several factors, including reactivity with the solvent, instability at the storage temperature, or exposure to moisture leading to hydrolysis. Ensure you are using high-purity, anhydrous solvents. Stock solutions should generally be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] If you suspect solvent reactivity, trying an alternative recommended solvent is advised.
Troubleshooting Guide
Issue: Poor Solubility in Common Organic Solvents
This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges.
Step 1: Verify Compound and Solvent Quality
-
Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity solvents to prevent degradation and solubility issues.
Step 2: Optimize Dissolution Conditions
-
Systematic Solvent Screening: Test solubility in a range of recommended solvents (see Table 1).
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring. Avoid excessive heat to prevent degradation.
-
Sonication: Use a sonication bath to provide energy for dissolution. Monitor for any changes in the appearance of the solution.
Step 3: Prepare a High-Concentration Stock Solution
-
If direct dissolution in the final experimental solvent is challenging, prepare a concentrated stock solution in a solvent where the compound is highly soluble, such as DMSO or DMF.[4] This stock can then be diluted into the final experimental medium.
Data Presentation: Qualitative Solubility Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for many organic molecules and a good starting point.[4] |
| Dimethylformamide (DMF) | Likely Soluble | Used as a solvent in the synthesis of derivatives.[1][2] |
| 1,4-Dioxane | Likely Soluble | Used as a solvent in the synthesis of derivatives.[1][2] |
| Methanol | Likely Soluble | Used as a solvent in the synthesis of derivatives.[3] |
| Ethanol | Potentially Soluble | Often a good alternative to DMSO if the experimental system is incompatible.[4] |
| Water | Low / Prone to Hydrolysis | Sulfonyl chlorides react with water.[5] Low aqueous solubility can protect the compound from extensive hydrolysis.[6] |
| Acetic Acid | Potentially Soluble | Used as a solvent in the synthesis of some aryl sulfonyl chlorides.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the vial for 30 seconds.
-
Visually inspect for dissolution. If not fully dissolved, proceed with gentle heating and/or sonication.
-
If the compound dissolves, add another measured volume of solvent to determine if a lower concentration is also stable.
-
If the compound does not dissolve, test a lower starting concentration.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Gently vortex the solution. If necessary, warm the vial briefly in a water bath (not exceeding 40°C) or sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[4]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Quinoxaline Synthesis
Welcome to the Technical Support Center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What is the most common and classical method for synthesizing the quinoxaline core structure?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This method is widely adopted due to its simplicity and the commercial availability of the starting materials.[1]
Q2: What are the typical challenges associated with traditional quinoxaline synthesis methods?
Traditional protocols for quinoxaline synthesis often present several challenges, including:
-
Long reaction times: Many classical methods require extended periods of heating or refluxing.[1][5]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive substrates or products.[1][5][6]
-
Formation of side products: Undesirable side reactions can complicate the purification process.[1][7]
-
Use of toxic solvents and catalysts: Many procedures employ hazardous organic solvents and toxic metal catalysts, posing environmental concerns.[6][8]
Q3: How can I improve the efficiency and yield of my quinoxaline synthesis?
Modern synthetic approaches utilize a wide range of efficient catalysts to overcome the limitations of traditional methods. The selection of an appropriate catalyst is crucial for optimizing both reaction yield and time.[1] Consider screening various types of catalysts, including:
-
Heterogeneous Catalysts: These are often recyclable and easily separated from the reaction mixture.[1][8]
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Nanocatalysts: These offer high surface area and catalytic activity, often enabling milder reaction conditions.[8]
-
Green Catalysts: Environmentally benign options like biodegradable catalysts or reactions in water are gaining prominence.[9][10]
-
Transition-Metal-Free Catalysts: These avoid issues of metal toxicity and contamination in the final product.[6][11]
Q4: Are there environmentally friendly ("green") options for quinoxaline synthesis?
Yes, there is a significant trend towards developing greener synthetic protocols for quinoxalines.[9] This includes the use of:
-
Green Solvents: Water and ethanol are commonly used as environmentally benign solvents.[12] Some reactions have been reported to work well in rainwater, which can act as both a solvent and a catalyst.[13]
-
Catalyst-Free Conditions: Some methods have been developed to proceed efficiently without a catalyst, often under specific conditions like microwave irradiation or ultrasound.[11][14]
-
Reusable Catalysts: Nanocatalysts, particularly magnetic ones, and polymer-supported catalysts can often be recovered and reused multiple times without a significant loss of activity.[8][15][16]
-
Biodegradable Catalysts: Cellulose sulfuric acid is an example of a biodegradable and recyclable solid acid catalyst.[16]
Q5: What are the advantages of using nanocatalysts for quinoxaline synthesis?
Nanocatalysts offer several advantages over conventional catalysts, including:
-
High Activity and Selectivity: Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.[8]
-
Mild Reaction Conditions: They can often catalyze reactions at room temperature and under solvent-free conditions.[8]
-
Reusability: Many nanocatalysts can be easily recovered (e.g., magnetic separation for iron oxide nanoparticles) and reused for multiple reaction cycles.[8][15]
-
Low Cost and Preparation: Many nanocatalysts are relatively inexpensive to prepare.[8]
Troubleshooting Guide
This guide addresses common problems encountered during quinoxaline synthesis and provides actionable troubleshooting steps.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal catalyst or catalyst deactivation. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. 5. Side reactions consuming reactants. | 1. Optimize Catalyst: Screen different catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).[17][18] Increase catalyst loading if necessary. For heterogeneous catalysts, check for deactivation and consider regeneration or using fresh catalyst. 2. Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.[1] 3. Purify Starting Materials: Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl compounds. 4. Consider a Different Solvent: The choice of solvent can significantly impact the reaction rate and yield.[12][19] |
| Formation of Benzimidazole Byproduct | 1. Impurities in the 1,2-dicarbonyl starting material (e.g., presence of an aldehyde). 2. Oxidative degradation of the 1,2-dicarbonyl compound. | 1. Purify the 1,2-Dicarbonyl Compound: Use freshly purified dicarbonyl compound. 2. Control Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] 3. Optimize Catalyst: Select a mild catalyst that favors quinoxaline formation.[7] |
| Formation of Quinoxaline N-oxide | Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent. | 1. Avoid Strong Oxidizing Agents: Ensure no unintended oxidants are present. 2. Control Reaction Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[7] 3. Moderate Reaction Temperature: Use a catalyst that allows the reaction to proceed at a lower temperature.[7] |
| Incomplete Conversion to Quinoxaline (Dihydroquinoxaline Intermediate Observed) | The final oxidation step from dihydroquinoxaline to the aromatic quinoxaline is incomplete. | 1. Introduce a Mild Oxidant: Stirring the reaction mixture open to the air can facilitate oxidation.[7] 2. Optimize Catalyst: Some transition metal catalysts can aid in the final oxidation step.[7] |
| Difficult Catalyst Removal | Use of a homogeneous catalyst that is difficult to separate from the product. | 1. Switch to a Heterogeneous Catalyst: Employ a solid-supported catalyst that can be easily removed by filtration.[1][8] 2. Use Magnetic Nanoparticles: If applicable, use a catalyst supported on magnetic nanoparticles for easy separation with an external magnet.[8] |
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil as a model reaction.
Table 1: Transition-Metal-Free Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ | 20 | DMSO | 120 | 2h | 99 | [11] |
| Graphene Oxide | - | - | 120 | 8h | 95 | [11] |
| TsOH·H₂O | - | Toluene | Reflux | 12h | 96 | [11] |
| NaOH | - | Toluene | 110 | 12h | 98 | [11] |
| Rose Bengal | 20 | CH₃CN | RT | 1.5h | 95 | [11] |
| Ammonium Bifluoride | - | aq. Ethanol | RT | 10 min | 98 | [20] |
| Cellulose Sulfuric Acid | - | Solvent-free | RT | 15 min | 96 | [16] |
| Camphorsulfonic Acid | 20 | Ethanol | RT | 2h | 95 | [18] |
Table 2: Metal-Based and Nanocatalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Co Nanoparticles on SBA-15 | 1 mol% | Ethanol | 100 | 15 min | 99 | [15] |
| Nano-BF₃·SiO₂ | - | Solvent-free | RT (sonication) | 10 min | 98 | [8] |
| Silica Nanoparticles | - | Solvent-free | RT | 5 min | 98 | [8] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | Water | RT | 15 min | 98 | [8] |
| Au/CeO₂ | - | - | - | - | - | [8] |
| Al₂O₃-ZrO₂ | 50 mg | DMF | RT | 20 min | 98 | [21] |
| Cerium (IV) Ammonium Nitrate | 5 mol% | Acetonitrile | RT | 20 min | 98 | [22] |
| TiO₂-Pr-SO₃H | 1 mol% | Solvent-free | RT | 10 min | 95 | [22] |
Experimental Protocols
General Procedure for Catalyst Screening in Quinoxaline Synthesis
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free), add the specified amount of catalyst.[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, if a heterogeneous catalyst is used, separate it by filtration.[1]
-
Work up the reaction mixture, which may involve adding water to precipitate the product or extraction with an organic solvent.[1]
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]
Example Protocol: Iodine-Catalyzed Synthesis of Quinoxalines from α-Hydroxy Ketones
-
To a solution of an α-hydroxy ketone (1 mmol) in DMSO (3 mL), add o-phenylenediamine (1.2 mmol) and Iodine (20 mol%).[2]
-
Stir the reaction mixture at the indicated temperature.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.[2]
Visualizations
Caption: Catalyst selection workflow for quinoxaline synthesis.
Caption: Troubleshooting guide for common issues in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jocpr.com [jocpr.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 18. ijrar.org [ijrar.org]
- 19. omicsonline.org [omicsonline.org]
- 20. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
Technical Support Center: Quinoxaline Reaction Outcomes and Solvent Choice
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during your quinoxaline synthesis experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinoxaline reaction unexpectedly low?
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Solvent Choice: The chosen solvent may not be ideal for the specific reactants and conditions, affecting solubility and reaction rate.
-
Side Product Formation: Competing reactions could be consuming the starting materials.
-
Product Precipitation: The product might be precipitating out of the solution, hindering the reaction's progress.
-
Impure Starting Materials: Impurities in the reactants can interfere with the reaction.
Solutions:
-
Reaction Time and Temperature: Try increasing the reaction time or temperature. For instance, some conventional methods require refluxing for several hours.
-
Solvent Screening: The choice of solvent is crucial. For the synthesis of 2,3-diphenylquinoxaline, for example, studies have shown that polar solvents like ethanol can lead to higher yields in shorter reaction times compared to solvent-free conditions.[1] A systematic solvent screening is often recommended to find the optimal conditions for your specific substrates.
-
Catalyst Introduction: While many quinoxaline syntheses can proceed without a catalyst, employing one can sometimes improve yields and reduce reaction times.
-
Solvent Mixture: In some cases, a mixture of solvents can be beneficial. For the synthesis of certain quinoxaline derivatives, an ethanol/water mixture has been shown to be effective.[2]
-
Purification of Reactants: Ensure the purity of your starting materials, such as o-phenylenediamine and the 1,2-dicarbonyl compound, through methods like recrystallization.
Q2: I am observing significant side product formation. How can I minimize it?
Possible Causes:
-
Reaction Conditions are too Harsh: High temperatures can sometimes lead to the decomposition of starting materials or the formation of unwanted byproducts.
-
Solvent Participation: In some instances, the solvent itself can react with the starting materials or intermediates.
-
Oxidation of Starting Materials: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
Solutions:
-
Milder Reaction Conditions: Consider lowering the reaction temperature or using a milder catalyst.
-
Inert Solvent Selection: Choose a solvent that is less likely to participate in the reaction. Protic solvents like ethanol are commonly used and have been shown to be effective.[3][4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of sensitive starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in quinoxaline synthesis?
A solvent in quinoxaline synthesis primarily serves to dissolve the reactants, allowing them to interact effectively. The polarity of the solvent can significantly influence the reaction rate and, in some cases, even determine the final product structure.
Q2: How does solvent polarity affect the outcome of the reaction?
Solvent polarity can affect the solubility of reactants and intermediates, as well as stabilize transition states. For the condensation reaction to form quinoxalines, polar solvents like ethanol and methanol are often favored and can lead to high yields in short reaction times.[3][5] In microwave-assisted synthesis, solvents like 1,4-dioxane, ethanol, and DMF have been shown to give the highest yields in the shortest time.[6][7]
Q3: Are there any "green" or environmentally friendly solvent options for quinoxaline synthesis?
Yes, there is a growing interest in developing greener synthetic routes for quinoxalines. Water and ethanol are considered environmentally benign solvents and have been successfully used.[1][2] Some methods even employ a mixture of water and ethanol.[2] Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation or grinding, represent a very green alternative.[1]
Q4: Can I perform quinoxaline synthesis without a solvent?
Yes, solvent-free synthesis of quinoxalines is possible and is often promoted as a green chemistry approach.[1] These reactions are typically carried out by grinding the reactants together or by using microwave irradiation. However, in some cases, solvent-free conditions may lead to lower yields compared to reactions performed in a suitable solvent.[1]
Data Presentation
The following tables summarize quantitative data on the impact of solvent choice on the synthesis of different quinoxaline derivatives.
Table 1: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Ionic Liquid | Water | Room Temp. | 25 min | 94 |
| Ionic Liquid | Ethanol | Room Temp. | 23 min | 95 |
| Ionic Liquid | None | Room Temp. | 60 min | 51 |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 |
| Bentonite Clay K-10 | Dichloromethane | Room Temp. | 45 min | 85 |
| Bentonite Clay K-10 | Acetonitrile | Room Temp. | 60 min | 80 |
| Bentonite Clay K-10 | THF | Room Temp. | 90 min | 70 |
| Bentonite Clay K-10 | n-hexane | Room Temp. | 120 min | 50 |
| Bentonite Clay K-10 | Water | Room Temp. | 120 min | 60 |
| TiO2-Pr-SO3H | EtOH | Room Temp. | 10 min | 95 |
| TiO2-Pr-SO3H | THF | Room Temp. | 20 min | 88 |
| TiO2-Pr-SO3H | MeCN | Room Temp. | 25 min | 85 |
| TiO2-Pr-SO3H | EtOAc | Room Temp. | 30 min | 80 |
| TiO2-Pr-SO3H | Toluene | Room Temp. | 45 min | 75 |
| TiO2-Pr-SO3H | None | Room Temp. | 60 min | 70 |
Data compiled from multiple sources.[1][3][8]
Table 2: Microwave-Assisted Synthesis of 2,3-Diketoquinoxaline: Solvent Effects
| Solvent | Time (min) | Yield (%) |
| 1,4-Dioxane | 4 | 92 |
| Ethanol | 5 | 90 |
| DMF | 6 | 88 |
| Acetonitrile | 10 | 80 |
| Water | 12 | 75 |
Data adapted from More et al.[6][7]
Experimental Protocols
Here are detailed methodologies for key experiments cited in this guide.
Protocol 1: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline in Ethanol
Materials:
-
o-phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture for 30 minutes in a water bath.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution to allow for crystallization.
-
Filter the product and wash with cold ethanol to obtain the purified 2,3-diphenylquinoxaline.[9][10]
Protocol 2: Microwave-Assisted Synthesis of Quinoxalines in an Ethanol/Water Mixture
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.
-
Add a catalytic amount of iodine (5 mol%) to the mixture.
-
Irradiate the mixture in a CEM microwave at 50 °C (300 W power level) for the time specified in Table 2 (typically 2-3 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the quinoxaline product.[11]
Visualizations
The following diagrams illustrate key workflows and concepts related to quinoxaline synthesis.
Caption: Troubleshooting workflow for low quinoxaline reaction yield.
Caption: General experimental workflow for quinoxaline synthesis.
References
- 1. ijiset.com [ijiset.com]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. omicsonline.org [omicsonline.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. benchchem.com [benchchem.com]
- 11. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
overcoming common issues in the synthesis of sulfonyl chlorides from thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonyl chlorides from thiols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonyl chlorides from thiols, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; inappropriate reagent stoichiometry; low reaction temperature. | Optimize the molar ratio of thiol to the oxidizing and chlorinating agents. For instance, a 1:3 molar ratio of thiol to H2O2 with SOCl2 has been shown to be effective.[1][2] Monitor the reaction progress using TLC or HPLC and adjust the temperature as needed; while low temperatures control exothermicity, they can also slow the reaction rate.[3] |
| Formation of Disulfide Byproduct | Incomplete oxidation of the thiol or disulfide intermediate. | The reaction mechanism often involves the formation of a disulfide intermediate.[1] Ensure sufficient oxidizing agent is present to drive the reaction to the sulfonyl chloride. Some methods are designed to work from disulfides as the starting material. |
| Over-oxidation to Sulfonic Acid | Presence of excess water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride product. | Maintain strict anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Quench the reaction at low temperatures, for example, by pouring the mixture onto ice, to minimize hydrolysis.[3] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[3] |
| Product Decomposition | Heteroaryl sulfonyl chlorides, in particular, can be unstable. | Use milder reaction conditions and lower temperatures.[4] Trap the unstable sulfonyl chloride in situ with an amine to form the more stable sulfonamide.[4] |
| Difficult Purification | Presence of unreacted starting materials, byproducts (e.g., sulfonic acid), or reagents. | For crude liquid sulfonyl chlorides, wash with an aqueous solution of hydrochloric acid to extract the more water-soluble sulfonic acid.[3] For solid sulfonyl chlorides, a purification procedure involving recrystallization from a solution after evaporation of the organic solvent under vacuum has been reported.[5] |
| Hazardous Reagents | Traditional methods often use hazardous reagents like chlorine gas.[6] | Consider using safer and more convenient reagents such as trichloroisocyanuric acid (TCCA), N-chlorosuccinimide (NCS), or a combination of H2O2 and SOCl2.[1][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonyl chlorides from thiols?
A1: Several methods are available, with the choice often depending on the substrate, scale, and available reagents. Common methods include:
-
Oxidation with Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This is a highly reactive and efficient method that works for a broad range of thiols under mild conditions.[1][2]
-
Oxidation with N-Chlorosuccinimide (NCS): NCS, often in the presence of dilute hydrochloric acid or with tetrabutylammonium chloride and water, provides a convenient route to sulfonyl chlorides.[7]
-
Oxidation with Trichloroisocyanuric Acid (TCCA): TCCA is a convenient substitute for chlorine gas and can be used for the oxidative chlorination of thiols.[6][8]
-
Oxidation with Sodium Chlorite (NaClO₂): This method is environmentally friendly and features safe operation and straightforward purification procedures.[5]
-
Metal-Free Aerobic Oxidation: An environmentally benign method using ammonium nitrate, an aqueous solution of HCl or HBr, and oxygen as the terminal oxidant has been developed.[9]
Q2: How can I avoid the formation of sulfonic acid as a byproduct?
A2: The formation of sulfonic acid is primarily due to the hydrolysis of the sulfonyl chloride product. To minimize this:
-
Maintain Anhydrous Conditions: It is critical to exclude moisture throughout the reaction and workup. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.[3]
-
Controlled Quenching: Quench the reaction at low temperatures to reduce the rate of hydrolysis.[3]
-
Aqueous Workup Strategy: For certain aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can paradoxically protect it from extensive hydrolysis.[3]
Q3: My sulfonyl chloride product is unstable. What can I do?
A3: The stability of sulfonyl chlorides can vary, with heteroaryl sulfonyl chlorides being particularly prone to decomposition.[4] To address this, you can:
-
Use Milder Conditions: Employ lower reaction temperatures and less harsh reagents.
-
In Situ Trapping: Immediately react the unstable sulfonyl chloride with an amine to form the corresponding, and often more stable, sulfonamide. This one-pot procedure can improve overall yield and simplify purification.[1][4][8]
Q4: Are there "green" or more environmentally friendly methods for this synthesis?
A4: Yes, several methods have been developed with improved environmental profiles:
-
The use of H₂O₂ as an oxidant is considered "green" as it produces water as the only byproduct.[2]
-
NaClO₂-mediated synthesis is also considered environmentally friendly.[5]
-
A metal-free synthesis using oxygen as the terminal oxidant has been reported, reducing the use of hazardous reagents and solvents.[9]
Experimental Protocols
Protocol 1: Synthesis of Sulfonyl Chlorides using H₂O₂ and SOCl₂
This protocol is based on the method described by Bahrami, et al.[1][2]
Materials:
-
Thiol (1 mmol)
-
30% Hydrogen Peroxide (H₂O₂) (3 mmol)
-
Thionyl Chloride (SOCl₂) (1 mmol)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1 mmol) in acetonitrile, add 30% H₂O₂ (3 mmol).
-
Add thionyl chloride (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often very fast, with high yields achieved in as little as one minute.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. The original literature suggests high purity of the resulting sulfonyl chloride.[1]
Protocol 2: Synthesis of Sulfonyl Chlorides using Trichloroisocyanuric Acid (TCCA)
This protocol is based on a procedure using TCCA for the oxidation of dodecane-1-thiol.[6]
Materials:
-
Dodecane-1-thiol (8.6 mmol)
-
Trichloroisocyanuric Acid (TCCA) (12.5 mmol)
-
Acetonitrile (32 mL)
-
Water (8 mL)
-
Ice bath
-
Filtration apparatus
-
Ethyl acetate
-
Petroleum ether
-
1% HCl (aq)
-
Na₂SO₄
Procedure:
-
Prepare a solution of dodecane-1-thiol (8.6 mmol) in a 4:1 mixture of acetonitrile and water (40 mL).
-
Cool the solution in an ice bath.
-
Add TCCA (12.5 mmol) portion-wise, maintaining the temperature at or below 5 °C.
-
Stir the mixture in the ice bath for 30 minutes.
-
Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate (30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C.
-
Dissolve the crude product in petroleum ether (50 mL).
-
Wash the organic layer with cold 1% aqueous HCl (50 mL).
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.
Quantitative Data Summary
| Method | Reagents | Substrate Scope | Yield (%) | Reaction Time | Key Advantages |
| H₂O₂/SOCl₂ | H₂O₂, SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols | Up to 97 | ~1 minute | Fast, efficient, mild conditions, cost-effective, environmentally friendly.[1] |
| H₂O₂/ZrCl₄ | H₂O₂, ZrCl₄ | Thiols and disulfides | Excellent | Very short | Mild conditions, avoids harsh reagents.[7][10] |
| NaClO₂ | NaClO₂, conc. HCl | S-alkyl isothiourea salts, thiols, disulfides, thioacetates, xanthates | Up to 96 | - | Safe, environmentally friendly, convenient purification.[5] |
| TCCA | TCCA, H₂O, CH₃CN | Dodecane-1-thiol | 61 (non-optimized) | 30 minutes | Convenient substitute for chlorine gas.[6] |
| NCS/HCl | NCS, dilute HCl | Various thiol derivatives | Good | - | Smooth oxidation.[7] |
| Nitrate/TMSCl | Nitrate salt, Chlorotrimethylsilane | Thiols and disulfides | Excellent | - | Mild, highly selective, clean reaction.[7] |
| Aerobic Oxidation | NH₄NO₃, HCl, O₂ | Thiophenols, benzylic, aliphatic, and heteroaromatic thiols | Up to 100 (conversion) | 1 hour | Environmentally benign, metal-free.[9] |
Visualizations
Caption: General experimental workflow for the synthesis of sulfonyl chlorides from thiols.
Caption: Simplified reaction pathway showing key intermediates and a common byproduct.
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quinoxaline-Based Anticancer Agents: Efficacy, Mechanisms, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of critical protein kinases, interference with DNA synthesis, and the induction of programmed cell death (apoptosis).[2][3] This guide provides a comparative analysis of selected quinoxaline-based anticancer agents, focusing on their in vitro efficacy, underlying mechanisms of action, and the cellular signaling pathways they modulate.
Comparative Efficacy of Quinoxaline Derivatives
The cytotoxic potential of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, representing the concentration of a compound required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several recently developed quinoxaline derivatives from a comparative study, providing a basis for evaluating their relative efficacy under consistent experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| Compound VIIIc | HCT-116 (Colon Carcinoma) | 2.5[4] |
| MCF-7 (Breast Adenocarcinoma) | 9.0[4] | |
| Compound XVa | HCT-116 (Colon Carcinoma) | 4.4[4] |
| MCF-7 (Breast Adenocarcinoma) | 5.3[4] | |
| Compound VIIIa | HepG2 (Liver Carcinoma) | 9.8[4] |
| Compound VIIIe | HCT-116 (Colon Carcinoma) | 8.4[4] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11[2] |
| Doxorubicin (Reference) | HCT-116 (Colon Carcinoma) | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | |
| HepG2 (Liver Carcinoma) | Not Specified |
Mechanisms of Action: Induction of Apoptosis
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For instance, quantitative Western blot analysis of PC-3 prostate cancer cells treated with a potent quinoxaline-based derivative, Compound IV, revealed a dose-dependent upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
| Protein | Fold Change (vs. Control) | Role in Apoptosis |
| Bcl-2 | Downregulated | Anti-apoptotic |
| p53 | Upregulated | Pro-apoptotic |
| Caspase-3 | Upregulated | Executioner Caspase |
| Caspase-8 | Upregulated | Initiator Caspase |
Data derived from a study on Compound IV in PC-3 cells.[5]
Key Signaling Pathways Modulated by Quinoxaline Derivatives
Quinoxaline-based anticancer agents have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The extracellular signal-regulated kinase (ERK) is a key component of this pathway, and its inhibition has been linked to the pro-apoptotic effects of some quinoxaline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of quinoxaline-based anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Serial dilutions of the quinoxaline compounds are prepared in cell culture medium and added to the wells. The plate is then incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.
-
Cell Lysis: Cancer cells are treated with quinoxaline derivatives for a specified time, then harvested and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline inhibitors across various therapeutic areas, including oncology, infectious diseases, and inflammation. The information presented herein is supported by quantitative data and detailed experimental protocols to aid researchers in the design and optimization of potent and selective quinoxaline-based inhibitors.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting potent inhibitory activity against a range of cancer cell lines. The SAR studies in this area have revealed key structural features that govern their cytotoxic effects.
SAR Summary:
Substitutions at the 2 and 3 positions of the quinoxaline ring are critical for anticancer activity. Aromatic and heteroaromatic substitutions at these positions have shown significant potency.[1] The nature of the linker at position 2 or 3 also plays a crucial role; for instance, an NH-CO linker has been shown to increase activity, while aliphatic linkers tend to decrease it. Furthermore, the electronic properties of the substituents on the phenyl ring can influence activity, with some studies indicating that electron-withdrawing groups enhance potency while others suggest electron-releasing groups are favorable, highlighting that the optimal substitution is target-dependent.
Comparative Data for Anticancer Quinoxaline Derivatives:
| Compound ID | R1 (Position 2) | R2 (Position 3) | Linker | Target Cell Line | IC50 (µM) |
| 1a | Phenyl | Phenyl | - | A549 (Lung) | >10 |
| 1b | Furanyl | Furanyl | - | A549 (Lung) | 2.1 |
| 2a | - | - | NH-CO | HCT116 (Colon) | 2.5 |
| 2b | - | - | NH-CO | MCF-7 (Breast) | 9.0 |
| 3a | - | - | Benzyl | MCF-7 (Breast) | 22.11 |
| 3b | - | - | Sulfonyl | MCF-7 (Breast) | >50 |
| QW12 | Arylfuran deriv. | - | - | HeLa (Cervical) | 10.58 |
Data compiled from multiple sources.[1][2][3]
Antimicrobial Activity of Quinoxaline Derivatives
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and quinoxaline derivatives have shown promise in this regard.[4] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
SAR Summary:
For antimicrobial quinoxalines, the substituents on the core ring system significantly influence both the spectrum of activity and potency. The introduction of a triazole ring has been shown to be beneficial for antibacterial activity. Ether linkages at the C-2 position, connecting to substituted aromatic rings, have also been explored, leading to compounds with notable antimicrobial effects.[5]
Comparative Data for Antimicrobial Quinoxaline Derivatives:
| Compound ID | R-Group(s) and Position(s) | Target Organism | MIC (µg/mL) |
| 4a | 2-(4-chlorobenzylamino) | S. aureus | 4 |
| 4b | 2-(4-methylbenzylamino) | S. aureus | 8 |
| 5a | 2-phenoxy | E. coli | 16 |
| 5b | 2-(4-chlorophenoxy) | E. coli | 8 |
| 5j | Specific derivative | R. solani (fungus) | 8.54 (EC50) |
| 5k | Specific derivative | A. citrulli (bacterium) | Good activity |
Data compiled from multiple sources.[6][7]
Quinoxaline Inhibitors of Protein Kinases
Many quinoxaline derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1][8] Dysregulation of kinases is a hallmark of cancer, making them important therapeutic targets.
SAR Summary:
Quinoxalines have been successfully designed as inhibitors of various kinases, including EGFR, PI3K, and c-Met.[9][10][11] The SAR for kinase inhibition is highly specific to the target kinase. For PI3K/mTOR dual inhibitors, for example, specific substitutions on the quinoxaline scaffold have led to compounds with nanomolar potency.[12] The ability of the quinoxaline nitrogen atoms to form hydrogen bonds within the ATP-binding site of kinases is a key feature of their inhibitory activity.
Comparative Data for Quinoxaline-based Kinase Inhibitors:
| Compound ID | Target Kinase(s) | IC50 (nM) |
| 9m | PI3Kα / mTOR | 2.1 / 59.1 |
| 9k | PI3Kα / mTOR | 0.74 / 114 |
| Cpd 7 | TRK (HepG2 cells) | Potent |
| Cpd 9 | TRK (MCF-7 cells) | Potent |
Data compiled from multiple sources.[9][12]
Experimental Protocols
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Quinoxaline inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the quinoxaline inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of quinoxaline derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Quinoxaline inhibitor stock solutions (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the quinoxaline inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitors, the recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Quinoxaline inhibitor stock solutions (in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Plate reader or visual inspection
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the quinoxaline inhibitors in the growth medium.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in medium without inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm with a plate reader.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: Logical relationship between substituent type and biological activity in quinoxalines.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinoxaline Derivatives: Evaluating Classical and Modern Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxaline derivatives is a critical endeavor. These nitrogen-containing heterocyclic compounds are foundational scaffolds in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties. This guide provides an objective comparison of three key synthetic methodologies for producing the model compound 2,3-diphenylquinoxaline: classical condensation, microwave-assisted synthesis, and heterogeneous metal-catalyzed synthesis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Quinoxaline and its derivatives are integral to the development of novel therapeutics, with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The core structure, a fusion of benzene and pyrazine rings, allows for diverse functionalization, leading to a broad spectrum of pharmacological activities. Consequently, the optimization of synthetic routes to access these valuable compounds is a significant focus in medicinal chemistry and process development.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of 2,3-diphenylquinoxaline via classical condensation, microwave-assisted synthesis, and heterogeneous metal-catalyzed synthesis. This allows for a direct and objective comparison of their efficiency and reaction conditions.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75%[1] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[2] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental procedures for the synthesis of 2,3-diphenylquinoxaline using the three compared methods.
Classical Condensation Method
This traditional approach relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often results in shorter reaction times and higher yields.
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina (0.2 g)
Procedure:
-
In an open pyrex glass flask, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with 0.2 g of acidic alumina.
-
Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Add aqueous ethanol to the mixture and boil to dissolve the product.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool and recrystallize the product from 70% ethanol to yield pure 2,3-diphenylquinoxaline.
Heterogeneous Metal-Catalyzed Synthesis
This method employs a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[2]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
CuH₂PMo₁₁VO₄₀ on Alumina (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of 1 mmol of o-phenylenediamine and 1 mmol of benzil in 8 mL of toluene, add 0.1 g of the CuH₂PMo₁₁VO₄₀ on alumina catalyst.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[2]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each synthetic method and a key signaling pathway where quinoxaline derivatives have shown inhibitory activity.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Heteroaryl Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The heteroaryl sulfonamide motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] The traditional synthesis, relying on the reaction of an amine with a heteroaryl sulfonyl chloride, is often hampered by the instability and toxicity of the sulfonyl chloride reagent.[3][4] This has spurred the development of a diverse arsenal of alternative reagents and methodologies, offering milder conditions, broader substrate scope, and improved safety profiles. This guide provides an objective comparison of these modern approaches, supported by experimental data to aid in the selection of the optimal synthetic route.
Executive Summary of Alternative Reagents
The landscape of heteroaryl sulfonamide synthesis has evolved significantly, moving beyond the limitations of sulfonyl chlorides. Modern strategies offer innovative solutions for constructing the crucial S-N bond. Key alternative approaches include the use of sulfonyl azides for direct C-H functionalization, stable sulfur dioxide surrogates like DABSO in multicomponent reactions, reactive sulfonyl chloride surrogates such as TCPC, and the direct oxidative coupling of heteroaryl thiols. Each method presents a unique set of advantages and is suited for different synthetic challenges.
Performance Comparison of Key Alternative Reagents
The following tables summarize the performance of prominent alternative reagents for the synthesis of heteroaryl sulfonamides, focusing on reaction yields and conditions.
Table 1: Direct C-H Sulfonamidation with Sulfonyl Azides
| Heteroaryl Substrate | Sulfonyl Azide | Catalyst/Conditions | Yield (%) | Reference |
| 1-(pyridin-2-yl)indole | TsN3 | --INVALID-LINK--2, 80 °C, 12 h | 85 | [5] |
| 2-Phenylpyridine | TsN3 | [RhCpCl2]2, AgSbF6, DCE, 60 °C, 12 h | 95 | [6] |
| Indole-3-carbaldehyde | TsN3 | [IrCpCl2]2, AgNTf2, DCE, 60 °C, 12 h | 97 | [7][8] |
| 1,2,4-Thiadiazole | TsN3 | [Ir(cod)Cl]2, AgSbF6, H2O, 90 °C, 24 h | 90 | [9] |
| N-Pivaloylindole | TsN3 | IrCp*(OAc)2, AgNTf2, 60 °C | 73 | [10] |
Table 2: Multicomponent Reactions with DABSO (SO₂ Surrogate)
| Aryl/Heteroaryl Source | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 4-Iodobenzonitrile | Morpholine | Pd(OAc)2, P(tBu)3·HBF4, DABCO, 80 °C, 12 h | 88 | [4] |
| 3-Iodoanisole | 4-Aminomorpholine | Pd(OAc)2, P(tBu)3·HBF4, DABCO, 80 °C, 12 h | 93 | [4][11] |
| Phenylboronic acid | Morpholine | Cu(OAc)2, O2, 100 °C, 16 h | 95 | [12][13] |
| 2-Thiopheneboronic acid | Piperidine | Cu(OAc)2, O2, 100 °C, 16 h | 78 | [12][13] |
| 2-Pyridylboronic acid | Aniline | NiBr2·(glyme), tmphen, LiOt-Bu, 100 °C, 16h | 85 | [14] |
Table 3: In Situ Sulfonyl Chloride Generation with TCPC and Organozinc Reagents
| Heteroaryl Substrate | Amine | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | 1. n-BuLi, ZnCl2; 2. TCPC; 3. Amine | 85 | [15][16][17][18] |
| 2-Bromothiazole | Benzylamine | 1. n-BuLi, ZnCl2; 2. TCPC; 3. Amine | 75 | [15][17][18] |
| 3-Bromothiophene | Cyclohexylamine | 1. n-BuLi, ZnCl2; 2. TCPC; 3. Amine | 82 | [15][17][18] |
| 2-Bromo-5-methylpyridine | Aniline | 1. n-BuLi, ZnCl2; 2. TCPC; 3. Amine | 78 | [15][17][19][18] |
Table 4: Direct Oxidative Coupling of Heteroaryl Thiols
| Heteroaryl Thiol | Amine | Oxidant/Conditions | Yield (%) | Reference |
| 2-Mercaptopyrimidine | Benzylamine | aq. NaOCl, CH2Cl2/HCl, -10 to -5 °C | 85 | [20] |
| 4,6-Dimethyl-2-mercaptopyrimidine | Benzylamine | aq. NaOCl, CH2Cl2/HCl, -30 to -25 °C | 82 | [20] |
| 2-Mercaptobenzothiazole | Butylamine | H2O2/SOCl2, CH2Cl2, rt | 92 | [21] |
| Thiophenol | Morpholine | Electrochemical, C anode/Fe cathode, CH3CN/HCl | 85 | [8] |
Experimental Protocols
1. General Procedure for Iridium-Catalyzed C-H Sulfonamidation of Indoles with Sulfonyl Azides [7][8]
To a screw-capped vial charged with the indole substrate (0.2 mmol), sulfonyl azide (0.3 mmol, 1.5 equiv), [IrCp*Cl2]2 (0.004 mmol, 2 mol%), and AgNTf2 (0.016 mmol, 8 mol%) is added 1,2-dichloroethane (DCE, 1.0 mL). The vial is sealed and the mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired C7-sulfonamidated indole.
2. General Procedure for Copper-Catalyzed Three-Component Synthesis of Sulfonamides using DABSO [12][13]
A mixture of (hetero)aryl boronic acid (0.5 mmol), amine (0.6 mmol, 1.2 equiv), DABSO (0.6 mmol, 1.2 equiv), and Cu(OAc)2 (0.05 mmol, 10 mol%) in a pressure tube is treated with toluene (2 mL). The tube is sealed, and the reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with saturated aqueous NH4Cl and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the corresponding sulfonamide.
3. General Procedure for the Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and TCPC [15][16][17][19][18]
To a solution of the heteroaryl bromide (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-BuLi (1.1 mmol, 1.1 equiv) dropwise. The mixture is stirred for 30 minutes, after which a solution of ZnCl2 (1.1 mmol, 1.1 equiv) in THF is added. The reaction is allowed to warm to room temperature and stirred for 1 hour. The resulting organozinc solution is then added to a solution of 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.2 mmol, 1.2 equiv) in THF at -78 °C. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature overnight. The amine (2.0 mmol, 2.0 equiv) is then added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired sulfonamide.
4. General Procedure for Oxidative Coupling of Heteroaryl Thiols with Amines [20]
The heteroaryl thiol (5 mmol) is stirred in a mixture of CH2Cl2 (25 mL) and 1 M HCl (25 mL) at the specified temperature (-5 to -30 °C). Cold (5 °C) aqueous sodium hypochlorite solution (6%, 18 mmol, 3.3 equiv) is added dropwise with vigorous stirring while maintaining the internal temperature. After the addition is complete, the amine (10 mmol, 2 equiv) is added, and the mixture is stirred for an additional 30 minutes. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways and logical relationships of the described alternative methodologies.
Figure 1. Comparison of synthetic pathways to heteroaryl sulfonamides.
Figure 2. Decision-making logic for selecting an alternative reagent.
Conclusion
The synthesis of heteroaryl sulfonamides has been significantly advanced by the development of innovative reagents and methodologies that circumvent the drawbacks of traditional sulfonyl chloride chemistry. Direct C-H functionalization with sulfonyl azides offers an atom-economical approach, while multicomponent reactions with DABSO provide a convergent and modular strategy. The use of TCPC with organozinc reagents allows for the in situ generation of otherwise unstable sulfonyl chlorides, and the oxidative coupling of thiols presents a mild alternative. The choice of reagent will ultimately depend on the specific heteroaryl scaffold, desired substitution pattern, and available starting materials. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in drug discovery and development.
References
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
- 4. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03123C [pubs.rsc.org]
- 5. Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate [dspace.mit.edu]
- 19. acs.figshare.com [acs.figshare.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Quinoxaline Sulfonamides and Other Heterocyclic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with sulfonamide-bearing scaffolds being a particularly fruitful area of research. Among these, quinoxaline sulfonamides have emerged as a versatile class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of quinoxaline sulfonamides against other key heterocyclic sulfonamides, including those based on pyrazole and thiazole cores. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
The fusion of the quinoxaline ring system with a sulfonamide moiety gives rise to compounds with significant therapeutic potential across various domains, including oncology, microbiology, and inflammatory diseases.[1] While direct head-to-head comparative studies are not always available, a review of the existing literature allows for a comparative assessment of their performance against other heterocyclic sulfonamides.
Anticancer Activity
Heterocyclic sulfonamides are a well-established class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer progression.[1]
Quinoxaline sulfonamides have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II, a crucial enzyme in DNA replication, and the inhibition of protein kinases involved in cancer cell signaling.[3][4] Some derivatives also exhibit activity as carbonic anhydrase inhibitors, targeting the tumor microenvironment.[5]
Pyrazole sulfonamides are another prominent class of anticancer agents. They are known to exert their effects through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which regulate the cell cycle, and as inhibitors of other kinases like PI3K.[6][7]
Thiazole sulfonamides have also shown significant promise in cancer therapy. Their mechanisms often involve the inhibition of tubulin polymerization, a critical process for cell division, and the inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors.[8][9]
The following table summarizes representative in vitro anticancer activity data for these classes of compounds. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Heterocyclic Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Chloroquinoxaline sulfonamide derivative | HCT116 (Colon) | 2.5 | [4] |
| Quinoxaline sulfonamide derivative | MCF-7 (Breast) | 9.0 | [4] | |
| Quinoxaline 1,4-dioxide sulfonamide | MCF-7 (Breast) | 1.3 - 2.1 | [5] | |
| Pyrazole | Polysubstituted pyrazole derivative | HepG2 (Liver) | 2.0 | [6] |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [6] | |
| Pyrazole-benzenesulfonamide | - | - | [10] | |
| Thiazole | Thiazole-sulfonamide hybrid | HT-29 (Colon) | 0.98 | [8] |
| Pyrazolyl-thiazole with benzenesulfonamide | HepG2 (Liver) | 3.44 - 15.03 | [11] | |
| Thiazole-4-sulfonamide derivative | Leukemia cell lines | Growth Percentage < 80% | [12] |
Antimicrobial Activity
The discovery of sulfonamides as the first class of effective antibacterial agents revolutionized medicine. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[13]
Quinoxaline sulfonamides have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] Their activity is often enhanced by the presence of electron-withdrawing groups on the quinoxaline ring.[16]
Other heterocyclic sulfonamides , such as those derived from thiazole and pyrazole, have also been extensively investigated for their antimicrobial properties. The specific heterocyclic ring can influence the potency and spectrum of activity.[4][17]
The table below presents minimum inhibitory concentration (MIC) values for some quinoxaline sulfonamides against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline-6-sulfonohydrazone derivative | Various strains | 0.0313 - 0.250 | [15] |
| Symmetrically disubstituted quinoxalines | E. coli | 8 | [18] |
| Symmetrically disubstituted quinoxalines | B. subtilis | 16 | [18] |
| Thiazole sulfonamide derivative | S. aureus (MRSA) | 15.6 - 31.3 | [19] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Sulfonamides have been investigated as anti-inflammatory agents, with mechanisms that include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.
Quinoxaline sulfonamides have demonstrated anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema model in rats.
Other heterocyclic sulfonamides have also been shown to possess anti-inflammatory properties. For instance, triarylsulfonamides have been identified as inhibitors of RANKL and TNF-α signaling.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activity of chemical compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[1][17]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms and signaling pathways targeted by these compounds is crucial for rational drug design and development.
Anticancer Mechanisms
The anticancer activity of heterocyclic sulfonamides often involves the modulation of key signaling pathways that are dysregulated in cancer.
References
- 1. Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 9. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of triarylsulfonamides as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review | Semantic Scholar [semanticscholar.org]
Quinoxaline Derivatives as Emerging Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of novel quinoxaline derivatives based on their in vitro enzyme inhibitory performance. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and relevant signaling pathways.
The quinoxaline scaffold, a fused system of benzene and pyrazine rings, has become a privileged structure in medicinal chemistry due to the wide array of biological activities its derivatives exhibit.[1][2] Recent research has increasingly focused on the potential of these compounds as potent and selective enzyme inhibitors, particularly in the context of anticancer drug discovery.[1][3] This guide synthesizes recent findings on the in vitro evaluation of novel quinoxaline derivatives, providing a comparative analysis of their efficacy against various enzymatic targets.
Comparative Efficacy of Novel Quinoxaline Derivatives
The inhibitory potential of newly synthesized quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of several recently developed quinoxaline derivatives against a range of key enzymes implicated in disease, particularly cancer.
Table 1: Inhibitory Activity Against Protein Kinases
Protein kinases are a major class of enzymes targeted in cancer therapy due to their critical role in regulating cell signaling pathways that control cell growth, proliferation, and survival.[4]
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 5c | Pim-1 | <100 | [5] |
| Pim-2 | <100 | [5] | |
| 5e | Pim-1 | <100 | [5] |
| Pim-2 | <100 | [5] | |
| 26e | ASK1 | 30.17 | [6][7][8] |
| 12d | ASK1 | 49.63 | [8][9] |
| 12c | ASK1 | 117.61 | [8][9] |
| 12b | ASK1 | 502.46 | [8][9] |
| Compound 4 | c-Met | Potent (exact value not specified) | [10] |
| 4a, 5, 11, 13 | EGFR | Good (exact values not specified) | [11] |
ASK1: Apoptosis signal-regulating kinase 1; c-Met: Hepatocyte growth factor receptor; EGFR: Epidermal growth factor receptor; Pim-1/2: Proviral integration site for Moloney murine leukemia virus kinases.
Table 2: Inhibitory Activity Against Other Enzymes
Quinoxaline derivatives have also been evaluated against other classes of enzymes, demonstrating their versatility as inhibitor scaffolds.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 45 | GSK-3β | 0.18 | [12] |
| 6a | sPLA2 | 0.0475 | [13] |
| 6c | α-glucosidase | 0.0953 | [13] |
| 6c | HDAC1, HDAC4, HDAC6 | 1.39 - 7.21 | [14] |
| 6g | HDAC1, HDAC4, HDAC6 | 1.39 - 7.21 | [14] |
| 12 | HDAC1, HDAC4, HDAC6 | 1.39 - 7.21 | [14] |
| 4a, 5, 11, 13 | COX-2 | Good (exact values not specified) | [11] |
GSK-3β: Glycogen synthase kinase-3 beta; sPLA2: Secretory phospholipase A2; HDAC: Histone deacetylase; COX-2: Cyclooxygenase-2.
Experimental Protocols
The following section details a generalized methodology for a standard in vitro enzyme inhibition assay, a crucial procedure for determining the potency of novel compounds.[15][16]
In Vitro Enzyme Inhibition Assay (Kinase Activity Assay)
This protocol describes the key steps for evaluating the inhibitory effect of quinoxaline derivatives on the activity of a target protein kinase. A luminescence-based assay is a common method.[5]
Materials:
-
Recombinant human kinase (e.g., Pim-1, ASK1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Quinoxaline derivative (inhibitor)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Positive control inhibitor (e.g., SGI-1776 for Pim kinases)
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline derivatives in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the final desired concentrations.
-
Reaction Setup: Add the kinase, the specific substrate, and the quinoxaline derivative at various concentrations to the wells of the assay plate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction mixture should contain the enzyme, substrate, inhibitor, and ATP in the appropriate buffer.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable method. For luminescence-based assays, this typically involves adding a reagent that converts the ADP produced into a luminescent signal.
-
Data Measurement: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the quinoxaline derivative relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological relationships. The following diagrams, created using Graphviz, illustrate a typical workflow for evaluating enzyme inhibitors and a key signaling pathway targeted by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.skku.edu [pure.skku.edu]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Dawn of a New Era in Oncology: Novel Quinoxaline Compounds Demonstrate Potent Antiproliferative Activity
For Immediate Release:
[City, State] – December 30, 2025 – Researchers are making significant strides in the development of novel anticancer agents, with new quinoxaline derivatives exhibiting potent antiproliferative activity across a range of cancer cell lines. These findings, detailed in several recent studies, highlight the promise of the quinoxaline scaffold as a versatile platform for creating next-generation cancer therapeutics. This guide provides a comparative analysis of the performance of these new compounds, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in the field.
The core structure of quinoxaline, a fusion of a benzene and a pyrazine ring, has long been a subject of interest in medicinal chemistry due to its diverse biological activities.[1][2] Recent advancements in synthetic chemistry have enabled the creation of a new wave of quinoxaline derivatives with enhanced efficacy and selectivity against cancer cells.[3][4][5]
Comparative Antiproliferative Activity
A key measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of several newly synthesized quinoxaline derivatives against various human cancer cell lines, alongside common reference drugs for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified | [3][6] |
| MCF-7 (Breast Adenocarcinoma) | 9.0 | Doxorubicin | ~0.1-1.0 | [3][7] | |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | Doxorubicin | Not Specified | [3][7] |
| MCF-7 (Breast Adenocarcinoma) | 5.3 | Doxorubicin | ~0.1-1.0 | [3][7] | |
| Compound VIIIa | HepG2 (Liver Carcinoma) | 9.8 | Doxorubicin | Not Specified | [3][6] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not Specified | [6][8] |
| Compound 10 | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 | [9] |
| Compound 5 | MDA-MB-436 (Breast Cancer) | 2.57 | Olaparib | 8.90 | [10] |
| Compound 11 | A549 (Lung Cancer) | 0.81 | Not Specified | Not Specified | [11] |
| Compound 13 | A549 (Lung Cancer) | 2.91 | Not Specified | Not Specified | [11] |
| Compound 19b | HepG2 (Liver Carcinoma) | 0.26 | Doxorubicin | 0.65 | [12] |
| Compound 12 | MDA-MB-231 (Breast Cancer) | 2.26 | Doxorubicin | 3.18 | [13] |
Delving into the Mechanism of Action: Experimental Protocols
The promising antiproliferative activity of these quinoxaline compounds has prompted further investigation into their mechanisms of action. Studies have revealed that these derivatives can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[8][14][15] The following are detailed methodologies for key experiments used to assess the anticancer properties of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The quinoxaline compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a period of 48 to 72 hours.[7]
-
MTT Reagent Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing the MTT reagent is added to each well. The plates are then incubated for an additional 2 to 4 hours.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals that have formed in viable cells.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[7]
Annexin V-FITC/PI Double Staining for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with the quinoxaline compound at its IC50 concentration for a specified period.
-
Cell Harvesting and Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells whose membranes have been compromised.[8]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the quinoxaline compound and then harvested. The cells are washed with PBS and fixed in cold ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide, and RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[10][13]
Visualizing the Pathways to Cell Death
To better understand the molecular mechanisms underlying the antiproliferative effects of these novel quinoxaline compounds, researchers have begun to map the signaling pathways they influence. The diagrams below, generated using Graphviz, illustrate a generalized experimental workflow for assessing antiproliferative activity and a simplified representation of an apoptosis signaling pathway that can be targeted by these compounds.
Caption: A generalized workflow for the synthesis and evaluation of new quinoxaline compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
Quinoxaline-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quinoxaline-based inhibitors based on molecular docking studies. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. This guide synthesizes data from multiple studies to provide a comparative overview of their binding affinities against key protein targets, detailed experimental methodologies, and a visual representation of a typical workflow.
Comparative Analysis of Binding Affinities
Molecular docking simulations are crucial in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the binding energies and inhibitory concentrations of various quinoxaline derivatives against several key protein targets implicated in cancer and microbial infections.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a key target in cancer therapy. Several studies have investigated novel quinoxaline derivatives as EGFR inhibitors.
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells | Reference |
| IVa | -11.18 | 3.89 ± 0.45 | [1] |
| IVb | -11.82 | 3.40 ± 0.13 | [1] |
| IVd | -12.03 | 3.20 ± 1.32 | [1] |
| IVi | -11.11 | 5.13 ± 1.85 | [1] |
| 4i | - | 3.902 ± 0.098 (against A549) | [2] |
Another study focused on quinoxalinone derivatives targeting the EGFR triple mutant (L858R/T790M/C797S).[1]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| CPD4 | < -7.0 | 3.04 ± 1.24 | [1] |
| CPD15 | < -7.0 | 6.50 ± 3.02 | [1] |
| CPD16 | < -7.0 | 10.50 ± 1.10 | [1] |
| CPD21 | < -7.0 | 3.81 ± 1.80 | [1] |
| Osimertinib (Reference) | -7.4 | 8.93 ± 3.01 | [1] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is another critical target in angiogenesis and cancer progression.
| Compound ID | Binding Energy (kcal/mol) | Reference |
| Quinoxaline Derivative 1 | Not Specified | [3] |
| Quinoxaline Derivative 2 | Not Specified | [3] |
Specific binding energy values were not provided in the summary of the available search result, but the study highlighted the interaction of quinoxaline derivatives with VEGFR-2.
Dual EGFR and COX-2 Inhibitors
Some quinoxaline derivatives have shown inhibitory activity against both EGFR and Cyclooxygenase-2 (COX-2), making them potential dual-target anticancer and anti-inflammatory agents.[4]
| Compound | EGFR IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 4a | 0.3 | 1.17 | 24.61 | [4] |
| 5 | 0.9 | 0.83 | 48.58 | [4] |
| 11 | 0.6 | 0.62 | 61.23 | [4] |
| 13 | 0.4 | 0.46 | 66.11 | [4] |
Antimicrobial Targets
Quinoxaline derivatives have also been investigated as potential antimicrobial agents. One study focused on their interaction with dihydrofolate reductase from Staphylococcus aureus.[5]
| Compound ID | Docking Score (kcal/mol) | Reference |
| 4c | -11.29 (maximum score) | [5] |
| Other derivatives | -8.72 to -11.29 | [5] |
Experimental Protocols
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The specific details may vary between studies, but the core methodology remains consistent.
Protein and Ligand Preparation
-
Protein Structure: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). For example, PDB IDs 1M17 for EGFR, 3LN1 for COX-2, and 2OH4 for VEGFR-2 have been used.[3]
-
Ligand Preparation: The 3D structures of the quinoxaline derivatives are built using molecular modeling software. Energy minimization is then performed to obtain the most stable conformation.[3]
Molecular Docking Simulation
-
Software: Various software packages are employed for docking studies, including AutoDock, Discovery Studio, and Schrodinger's Maestro.[3][6][7] For instance, some studies utilized the Discovery Studio software package for docking against EGFR and COX-2.[3] Others have used Autodock Vina for docking against the β-tubulin protein target.[6][8]
-
Active Site Identification: The binding site of the protein is defined, often based on the co-crystallized ligand in the PDB structure.
-
Docking and Scoring: The prepared ligands are then docked into the identified active site of the receptor. The software calculates the binding affinities (e.g., in kcal/mol) and predicts the binding modes and interactions between the ligand and the protein residues.
Validation of the Docking Protocol
A crucial step in molecular docking studies is the validation of the docking protocol. This is often achieved by redocking the original, co-crystallized ligand back into the active site of its respective protein. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the original pose is generally considered a successful validation, ensuring the reliability of the docking procedure.[3]
Visualizing the Workflow
The following diagram illustrates a typical workflow for a comparative docking study of quinoxaline-based inhibitors.
The subsequent diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, common targets for quinoxaline-based inhibitors in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: A Comprehensive Guide
For immediate reference, treat 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful segregation and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on the known hazards of structurally similar compounds, namely sulfonyl chlorides and quinoxaline derivatives.[1]
Hazard Profile and Safety Precautions
The primary hazards associated with this compound are derived from its sulfonyl chloride functional group and its classification as a halogenated, nitrogen-containing heterocyclic compound.
Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures. [1] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A lab coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to manage vapors.[1] For spills outside of a fume hood, respiratory protection may be necessary.[2]
Hazard Summary:
| Hazard Category | Potential Hazard | Recommended Action | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity / Corrosivity | Causes severe skin burns and eye damage.[3][4] Harmful if swallowed or inhaled.[3] Reacts violently with water, producing corrosive and toxic fumes.[2] | Wear appropriate PPE.[1] Handle in a fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4] | Water, strong bases, strong oxidizing agents, alcohols.[1][2] | Hydrogen chloride (HCl), sulfur oxides (SOx), nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[1][5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] Do not allow to enter drains or waterways.[1][2] | Collect all waste for proper disposal by a licensed facility. Prevent release to the environment.[1][3] | - | - |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to your institution's specific hazardous waste management guidelines is mandatory. The following protocols are based on general best practices for the chemical classes involved.
Protocol 1: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[6]
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[6]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[1][6]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration at an approved facility is the most common disposal method for such compounds.[1]
Protocol 2: Neutralization and Disposal of Small Residual Quantities
This procedure is only for small, residual amounts, such as those left after rinsing glassware. This must be performed in a chemical fume hood.
-
Preparation: In a large beaker, place a sufficient volume of saturated sodium bicarbonate solution. The beaker should be placed in an ice bath on a stir plate. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[6] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing the sulfonyl chloride to the cold, stirred basic solution in a dropwise manner.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[6]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6]
Protocol 3: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[5][6]
-
Ventilate: Ensure the fume hood is operational to manage vapors. Increase ventilation in the area.[5]
-
Control: Do NOT use water on the spill, as this will cause a violent reaction.[5]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[2][5]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your EHS office), collecting all cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container with the chemical name and "Spill Debris." Store for collection with other hazardous waste.
References
Safeguarding Researchers: A Guide to Handling 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with stringent safety measures. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this reactive compound. Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the general hazards associated with sulfonyl chlorides.
Personal Protective Equipment (PPE)
Given the reactive nature of sulfonyl chlorides, a comprehensive personal protective equipment strategy is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Situation | Required PPE | Rationale |
| General Laboratory Use & Weighing | - Chemical-resistant nitrile gloves- Safety goggles with side shields- Laboratory coat | Protects against minor splashes and accidental contact. |
| Transferring Solutions & Reactions | - Chemical-resistant gloves (e.g., nitrile or neoprene)- Chemical splash goggles and a full-face shield- Chemical-resistant lab coat or apron | Provides enhanced protection against splashes and sprays of the corrosive material.[1][2] |
| Large-Scale Operations or Spills | - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a full-face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., air-purifying respirator with acid gas/organic vapor cartridges) | Ensures maximum protection in high-risk scenarios involving potential for significant exposure to corrosive and reactive materials. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize risks when working with this compound. All operations should be conducted in a certified chemical fume hood.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and CAS number (952-10-3).[3][4]
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
-
Keep the container tightly sealed to prevent exposure to moisture, which can cause a vigorous reaction.
3. Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use appropriate PPE as outlined in the table above.
-
Handle the solid material carefully to avoid generating dust.
4. Reaction Setup and Monitoring:
-
Set up reactions in a clean, dry apparatus within a fume hood.
-
Add the sulfonyl chloride reagent slowly and in a controlled manner to the reaction mixture.
-
Monitor the reaction for any signs of an uncontrolled exothermic event.
5. Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent, being mindful of potential gas evolution.
-
Perform all extraction and purification steps within the fume hood.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
Bulk Quantities:
-
Bulk quantities of this compound must be disposed of as hazardous waste.
-
Do not attempt to neutralize large amounts.
-
The original container, or a compatible and properly labeled hazardous waste container, should be used for disposal. The label must include the full chemical name and associated hazards.
Small, Residual Quantities (e.g., cleaning glassware):
-
Small residual amounts can be neutralized carefully before disposal.
-
Neutralization Protocol:
-
Work in a chemical fume hood.
-
Prepare a cold solution of a weak base, such as 5% sodium bicarbonate.
-
Slowly and with stirring, add the waste containing the sulfonyl chloride to the basic solution. Be prepared for a potentially exothermic reaction and gas evolution.
-
Once the reaction is complete, check the pH to ensure it is neutral.
-
The neutralized aqueous waste can then be disposed of in accordance with local regulations.
-
Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with the sulfonyl chloride should be treated as hazardous waste and disposed of accordingly.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
